molecular formula C14H14N2O2 B040881 3-amino-N-(4-methoxyphenyl)benzamide CAS No. 115175-19-4

3-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B040881
CAS No.: 115175-19-4
M. Wt: 242.27 g/mol
InChI Key: LWJRUDWWISWNHG-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)benzamide is a synthetically accessible small molecule that serves as a versatile chemical scaffold and a key intermediate in medicinal chemistry research. Its structure, featuring a benzamide core linked to an anisidine moiety and a free aniline group, makes it a compelling candidate for the development of novel kinase inhibitors. Researchers are actively investigating this compound and its derivatives for their potential to modulate key signaling pathways implicated in oncology and neurodegenerative diseases. The molecule's design allows for strategic functionalization at the 3-amino position, enabling the rapid synthesis of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. As a research chemical, it is invaluable for probing protein-ligand interactions and for use as a building block in the synthesis of more complex pharmacologically relevant molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJRUDWWISWNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356430
Record name 3-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115175-19-4
Record name 3-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-amino-N-(4-methoxyphenyl)benzamide (CAS No. 115175-19-4). Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates available information from chemical suppliers and computational predictions. It is important to note the distinction between this compound and its isomer, 3-amino-4-methoxybenzanilide (CAS No. 120-35-4), as the latter is more extensively documented. This guide focuses exclusively on this compound, presenting its chemical identity, physicochemical properties, and a generalized synthesis protocol. At present, there is no specific information available regarding its biological activity or associated signaling pathways in the public domain.

Chemical Identity and Structure

This compound is an aromatic amide with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a benzamide core with an amino group at the meta-position of the benzoyl ring and a 4-methoxyphenyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 115175-19-4
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Canonical SMILES COC1=CC=C(NC(=O)C2=CC=CC(N)=C2)C=C1
InChI Key LWJRUDWWISWNHG-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid[1]Fluorochem
Purity ≥95.0%Fluorochem
Boiling Point 362.8°C at 760 mmHg (Predicted)[2]Alfa Chemistry
Flash Point 173.2°C (Predicted)[2]Alfa Chemistry
Density 1.245 g/cm³ (Predicted)[2]Alfa Chemistry
Melting Point Not available
Solubility Not available

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a general and plausible synthetic route can be proposed based on standard organic chemistry principles for amide bond formation. The synthesis would likely involve a two-step process: the coupling of a protected 3-aminobenzoic acid derivative with p-anisidine, followed by deprotection. A more direct route involves the reduction of a nitro-precursor.

Proposed Synthetic Pathway

A common method for synthesizing benzanilides is the acylation of an aniline with a benzoyl chloride. In this case, the synthesis would likely proceed via the reaction of 3-nitrobenzoyl chloride with p-anisidine, followed by the reduction of the nitro group to an amino group.

Synthesis_of_this compound reactant1 3-Nitrobenzoyl chloride intermediate 3-Nitro-N-(4-methoxyphenyl)benzamide reactant1->intermediate reactant2 p-Anisidine reactant2->intermediate product This compound intermediate->product reagent1 Pyridine or other base reagent1->intermediate reagent2 Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) reagent2->product

Figure 1: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Nitro-N-(4-methoxyphenyl)benzamide

  • In a round-bottom flask, dissolve p-anisidine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-nitro-N-(4-methoxyphenyl)benzamide.

Step 2: Synthesis of this compound

  • Dissolve the 3-nitro-N-(4-methoxyphenyl)benzamide from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and place the reaction mixture under a hydrogen atmosphere.

    • Metal-Acid Reduction: Add a metal such as tin (II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using catalytic hydrogenation, filter off the catalyst. If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction A Dissolve p-anisidine and base in solvent B Cool mixture in ice bath A->B C Slowly add 3-nitrobenzoyl chloride B->C D React at room temperature C->D E Work-up and extraction D->E F Purification E->F G Dissolve nitro-intermediate in solvent F->G Proceed to next step H Add reducing agent (e.g., H2/Pd-C) G->H I React until completion H->I J Work-up (filtration or extraction) I->J K Purification J->K

Figure 2: General experimental workflow for the synthesis.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 115175-19-4) is currently available in public databases or scientific literature. Researchers interested in this compound would need to perform these characterizations.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Structure-activity relationship (SAR) studies of related benzamide compounds suggest a wide range of potential biological activities, but specific testing is required to determine the profile of this particular molecule.

Conclusion

This compound is a chemical compound with limited available data. This guide has provided the known and predicted basic properties and a plausible synthetic route. Further experimental investigation is necessary to fully characterize its physicochemical properties, confirm its spectral data, and explore its potential biological activities. Researchers working with this compound should be careful to distinguish it from its more well-documented isomer, 3-amino-4-methoxybenzanilide.

References

"3-amino-N-(4-methoxyphenyl)benzamide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-amino-N-(4-methoxyphenyl)benzamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The compound with the identifier "this compound" is a substituted benzamide derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed This compound [1]. It features a benzamide core structure with an amino group at the 3-position of the benzene ring and a 4-methoxyphenyl group attached to the amide nitrogen.

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, as extensive experimental data for this specific isomer is not widely published. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C14H14N2O2PubChem[1]
Molecular Weight 242.27 g/mol PubChem[1]
XLogP3-AA 2.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Synthesis and Experimental Protocols

General Synthesis Protocol: Amide Coupling

A common method for forming the amide bond is the reaction of a substituted benzoic acid with a substituted aniline in the presence of a coupling agent. For the synthesis of this compound, 3-aminobenzoic acid and 4-methoxyaniline would be the starting materials.

Materials and Reagents:

  • 3-Aminobenzoic acid

  • 4-Methoxyaniline

  • A peptide coupling agent (e.g., DCC, EDC)

  • An activator (e.g., HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) and the coupling activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as DCM.

  • Addition of Coupling Agent: Add the coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution and stir at 0°C for 30 minutes.

  • Amine Addition: To the activated carboxylic acid mixture, add 4-methoxyaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A logical workflow for a plausible multi-step synthesis, starting from 3-nitrobenzoic acid, is depicted in the diagram below. This approach involves the protection of the amino group as a nitro group, which is later reduced.

Synthesis_Workflow node_A 3-Nitrobenzoic Acid node_B Acyl Chloride Formation (e.g., SOCl2) node_A->node_B node_C 3-Nitrobenzoyl chloride node_B->node_C node_D Amidation with 4-Methoxyaniline node_C->node_D node_E 3-Nitro-N-(4-methoxyphenyl)benzamide node_D->node_E node_F Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) node_E->node_F node_G This compound node_F->node_G

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

While there is limited direct research on the biological activities of this compound, the broader class of N-phenylbenzamide derivatives has been explored for various applications.

  • Intermediates in Synthesis: Structurally similar compounds, such as N-(3-amino-4-methoxyphenyl)benzamide, are utilized as intermediates in the manufacturing of synthetic dyes and pigments[2]. This suggests a potential application for this compound in the chemical industry.

  • Pharmacological Potential: Benzamide derivatives are a significant class of compounds in medicinal chemistry. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated anti-HBV activity[3]. Other benzamide derivatives have been investigated for their potential as antitumor agents[4] and for their activity against various pathogens. The structural motifs present in this compound make it a candidate for screening in various biological assays.

The following diagram illustrates the logical relationship between the core chemical structure and its potential applications based on related compounds.

Logical_Relationships Core This compound Core Structure Intermediate Chemical Synthesis Intermediate Core->Intermediate Potential Use As Pharma Pharmacological Scaffold Core->Pharma Potential Use As Dye Dye & Pigment Synthesis Intermediate->Dye Antiviral Antiviral Research (e.g., Anti-HBV) Pharma->Antiviral Anticancer Anticancer Research Pharma->Anticancer

References

In-depth Technical Guide: 3-amino-N-(4-methoxyphenyl)benzamide (CAS 115175-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical compound 3-amino-N-(4-methoxyphenyl)benzamide, identified by the CAS number 115175-19-4. This document consolidates available information regarding its chemical and physical properties. However, a thorough investigation of publicly accessible scientific literature and databases reveals a significant lack of published research on the biological activity, experimental protocols, and mechanisms of action for this specific compound. Therefore, this guide primarily focuses on its fundamental characteristics and identifies it as a largely unexplored molecule in the context of biological research.

Introduction

This compound is a benzamide derivative with a distinct molecular structure suggesting potential for biological activity. Benzamide and its analogues are known to exhibit a wide range of pharmacological effects, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The presence of an amino group and a methoxyphenyl moiety could confer specific binding properties and metabolic pathways. Despite this, the scientific community has yet to publish detailed studies on its biological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115175-19-4Commercial Suppliers
Molecular Formula C₁₄H₁₄N₂O₂Commercial Suppliers
Molecular Weight 242.28 g/mol Commercial Suppliers
IUPAC Name This compoundCommercial Suppliers
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral Chemical Knowledge

Synthesis

A plausible synthetic pathway would involve the amidation of 3-aminobenzoic acid with 4-methoxyaniline. This reaction would likely be facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-aminobenzoic_acid 3-Aminobenzoic Acid Reaction 3-aminobenzoic_acid->Reaction 4-methoxyaniline 4-Methoxyaniline 4-methoxyaniline->Reaction Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction Solvent Aprotic Solvent Solvent->Reaction Product This compound Reaction->Product Research_Workflow Start This compound (Uncharacterized) Screening High-Throughput Biological Screening Start->Screening Hit_Identified Biological Activity Identified? Screening->Hit_Identified Pharmacology In Vitro & In Vivo Pharmacological Studies Hit_Identified->Pharmacology Yes No_Activity No Significant Activity Hit_Identified->No_Activity No MoA Mechanism of Action Studies Pharmacology->MoA Lead_Development Lead Compound Development MoA->Lead_Development

Technical Guide: Physicochemical Properties and Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a representative synthetic route for 3-amino-N-(4-methoxyphenyl)benzamide. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1][2]
CAS Registry Number 115175-19-4[3]
IUPAC Name This compound[1]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process involving amide bond formation followed by the reduction of a nitro group. The following protocol is a representative method adapted from established synthetic strategies for N-aryl benzamides.

Overall Reaction Scheme:

  • Amide Coupling: 3-Nitrobenzoic acid is coupled with 4-methoxyaniline to form N-(4-methoxyphenyl)-3-nitrobenzamide.

  • Nitro Group Reduction: The intermediate nitro compound is then reduced to yield the final product, this compound.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzamide

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Methoxyaniline (p-anisidine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • A solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Thionyl chloride (1.2 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is heated to reflux and maintained for 2-3 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.

  • The excess thionyl chloride and DCM are removed under reduced pressure.

  • The resulting crude 3-nitrobenzoyl chloride is re-dissolved in anhydrous DCM.

  • In a separate flask, a solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM is prepared and cooled in an ice bath.

  • The solution of 3-nitrobenzoyl chloride is added dropwise to the 4-methoxyaniline solution with constant stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield crude N-(4-methoxyphenyl)-3-nitrobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

  • N-(4-methoxyphenyl)-3-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • The N-(4-methoxyphenyl)-3-nitrobenzamide from Step 1 is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is connected to a hydrogen source and purged to create an inert atmosphere.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-3 atm) for 30 minutes to several hours.

  • The progress of the reduction is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound, from starting materials to the final product.

SynthesisWorkflow A 3-Nitrobenzoic Acid D Acyl Chloride Formation A->D B 4-Methoxyaniline F Amide Coupling B->F C SOCl₂ C->D D->F E N-(4-methoxyphenyl)- 3-nitrobenzamide H Nitro Group Reduction E->H F->E G H₂ / Pd-C G->H I This compound H->I

Caption: Synthetic workflow for this compound.

References

"3-amino-N-(4-methoxyphenyl)benzamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-(4-methoxyphenyl)benzamide, also known as 3-amino-4-methoxy-N-phenylbenzamide, is an aromatic amide with the chemical formula C₁₄H₁₄N₂O₂. This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. Structurally, it features a benzamide core with an amino and a methoxy group substitution on one phenyl ring and an N-phenyl substitution on the amide group. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities.

Chemical and Physical Properties

The physical and chemical properties of this compound (CAS No. 120-35-4) are summarized in the table below. The data has been compiled from various sources and includes both experimental and estimated values.

PropertyValueReference(s)
IUPAC Name 3-amino-4-methoxy-N-phenylbenzamide[1][2][3]
Synonyms 3-Amino-4-methoxybenzanilide, 3-Amino-p-anisanilide, Fast Red KD Base[4][5]
CAS Number 120-35-4[5][6]
Molecular Formula C₁₄H₁₄N₂O₂[3][5][7]
Molecular Weight 242.27 g/mol [3][5][7]
Appearance White to light yellow crystalline powder[6][8]
Melting Point 154-156 °C[6][9][10]
Boiling Point 364.5 °C at 760 mmHg (estimated)[6]
Density 1.245 g/cm³ (estimated)[6]
Solubility Sparingly soluble in water (33 mg/L at 20 °C, pH ~7.1).[11] Soluble in organic solvents like ethanol and acetone.[8] Slightly soluble in DMSO and Methanol.[8][11]
LogP (Octanol-Water) 2.08 (at 23 °C and pH 7)[11]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are two representative protocols.

Method 1: Amide Coupling from 3-amino-4-methoxybenzoic acid

This method involves the direct coupling of 3-amino-4-methoxybenzoic acid with aniline using a coupling agent.

  • Materials:

    • 3-amino-4-methoxybenzoic acid

    • Aniline

    • N,N'-Diisopropylcarbodiimide (DIC)

    • N-hydroxybenzotriazole (HOBt)

    • Dichloromethane (CH₂Cl₂)

    • 0.5 N Sodium hydroxide (NaOH) solution

    • 10% Hydrochloric acid (HCl) solution

    • Brine

  • Procedure:

    • Dissolve 3-amino-4-methoxybenzoic acid (1.20 mmol) in dichloromethane (20 mL).

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and N-hydroxybenzotriazole (HOBt) (1.82 mmol) to the solution.

    • Stir the resulting mixture for 30 minutes at room temperature.

    • Add aniline (1.68 mmol) to the reaction mixture.

    • Continue stirring for approximately 12 hours.

    • Quench the reaction by adding 20 mL of 0.5 N NaOH solution.

    • Separate the organic layer and wash it successively with 30 mL of 10% dilute hydrochloric acid and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.[12]

Method 2: Multi-step Synthesis from p-chlorobenzoic acid

This industrial synthesis method involves a sequence of reactions starting from p-chlorobenzoic acid.[13]

  • Step 1: Methoxylation

    • In a reactor, add p-chlorobenzoic acid (46.8g), methanol (250mL), and a suitable additive (e.g., TR-300, 12g).

    • Reflux the mixture for 10 hours to obtain p-methoxybenzoic acid.

  • Step 2: Nitration

    • To the p-methoxybenzoic acid, add dichloroethane (166g) and a catalytic amount of sulfuric acid (98%, 0.5g).

    • Add nitric acid (98%, 19g) dropwise over 3 hours and continue the reaction for 2 hours at 45°C to yield the nitrated product.

  • Step 3: Condensation with Aniline

    • To the nitration product in a condensation reactor, add a solvent (200mL) and aniline (40mL).

    • Heat the mixture to 98±2°C and add chlorosulfonic acid (30mL) dropwise over 30 minutes.

    • Continue the reaction for 4 hours to obtain the condensation product.

  • Step 4: Reduction

    • To the condensation product in a reduction reactor, add 350mL of 30% sodium hydrosulfide solution.

    • Heat the mixture to 80±2°C and react for 15 hours to obtain the final product, this compound.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Predicted ¹H NMR spectra are available in chemical databases.[6][14] A typical predicted spectrum in DMSO-d₆ shows signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methoxy group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted ¹³C NMR data can also be found in chemical databases.[15] The spectrum would show distinct peaks for the carbon atoms in the two phenyl rings, the carbonyl carbon of the amide, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ).[16]

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, the broader class of N-phenylbenzamide derivatives has shown interesting biological activities.

  • Antiviral Activity: A study on N-phenylbenzamide derivatives reported their potential as inhibitors of Enterovirus 71 (EV71).[12] Specifically, a related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against EV71 strains in the low micromolar range.[12] This suggests that this compound could be a scaffold for the development of novel antiviral agents.

  • Dye Intermediate: this compound is also known as "Fast Red KD Base" and is used as an intermediate in the synthesis of various dyes and pigments.[5][7][13] After diazotization, it can be used for dyeing cotton and other fibers, producing a vibrant red color.[13]

No specific signaling pathways involving this compound have been elucidated in the available literature. Research in this area is ongoing.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound and a potential synthetic pathway.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 3-amino-4-methoxybenzoic acid and aniline) reaction Amide Coupling Reaction start->reaction Reagents workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry product->ms Molecular Weight Verification ir IR Spectroscopy product->ir Functional Group Analysis purity Purity Analysis (e.g., HPLC) product->purity synthesis_pathway reagent1 3-amino-4-methoxybenzoic acid product This compound reagent1->product reagent2 Aniline reagent2->product coupling_reagents Coupling Agents (e.g., DIC, HOBt) coupling_reagents->product in CH₂Cl₂

References

A Technical Guide to the Solubility and Stability of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous solubility and chemical stability of the compound 3-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public data for this specific molecule, this document focuses on established experimental protocols and best practices applicable to aromatic amides, enabling researchers to generate robust and reliable data for drug discovery and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C14H14N2O2PubChem[1]
Molecular Weight 242.27 g/mol PubChem[1]
CAS Number 115175-19-4Clinivex[2]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a compound like this compound, which possesses both amino and amide functionalities, its solubility is expected to be pH-dependent. The following section details the standard experimental protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.[4]

  • Equilibration: Place the securely capped vials in a constant temperature shaker (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached.[3][4]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid at the bottom. Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.[4]

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method. Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.[4]

  • Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.[4]

Data Presentation: Solubility

The results from the solubility experiments should be tabulated as follows:

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Method
Deionized Water~7.025Experimental ValueShake-Flask
Phosphate-Buffered Saline7.437Experimental ValueShake-Flask
Simulated Gastric Fluid (SGF)1.237Experimental ValueShake-Flask
Simulated Intestinal Fluid (SIF)6.837Experimental ValueShake-Flask

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature (24-48 hours) with shaking prep2->equil1 sep1 Centrifuge or allow to settle equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Experimental Protocol: Forced Degradation Studies

Forced degradation or stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[7]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • A stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% H2O2. Keep at room temperature and monitor over time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 70°C).

  • Photostability: Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration. Analyze the sample using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl2460Experimental ValueExperimental Value
Base Hydrolysis0.1 M NaOH2460Experimental ValueExperimental Value
Oxidation3% H2O22425Experimental ValueExperimental Value
Thermal (Solid)Dry Heat4870Experimental ValueExperimental Value
Photolytic (Solution)ICH Q1B-25Experimental ValueExperimental Value

Visualization: Forced Degradation Workflow

G cluster_conditions Stress Conditions start Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal Stress (Solid, 70°C) start->thermal analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc results Determine % Degradation and Degradation Profile hplc->results

Caption: Workflow for Forced Degradation Studies.

References

Spectroscopic and Structural Elucidation of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key benzamide derivatives, with a primary focus on the structural isomer 3-amino-4-methoxy-N-phenylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectroscopic data for 3-amino-N-(4-methoxyphenyl)benzamide, this document presents a comprehensive analysis of its close isomer, 3-amino-4-methoxybenzanilide (CAS 120-35-4), to serve as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-amino-4-methoxybenzanilide.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.92s-1HNH
7.74d9.02HPhenyl H
7.32m-2HPhenyl H
7.21d8.02HPhenyl H
7.06m-1HPhenyl H
6.88d8.01HPhenyl H
4.90br s-2HNH₂
3.83s-3HOCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide
Chemical Shift (δ) ppmAssignment
165.5C=O
150.2C-O
141.2C-N (amino)
139.7Quaternary Phenyl C
128.8Phenyl CH
123.3Phenyl CH
121.2Phenyl CH
119.8Quaternary Phenyl C
112.9Phenyl CH
110.1Phenyl CH
55.7OCH₃

Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data for 3-Amino-4-methoxybenzanilide
Techniquem/zInterpretation
ESI-MS243[M+H]⁺

Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol .[1]

Table 4: Infrared (IR) Spectroscopy Data for 3-Amino-4-methoxybenzanilide
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching (Amine and Amide)
3100-3000C-HAromatic Stretching
1680-1630C=OAmide I Stretching
1600-1450C=CAromatic Ring Stretching
1250-1200C-OAryl Ether Stretching

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules, often observing the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation synthesis Chemical Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (e.g., ESI, GC-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report / Publication

References

An In-Depth Technical Guide to the Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-amino-N-(4-methoxyphenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process involving the formation of a nitro-substituted amide intermediate, followed by its reduction to the final amino compound. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence:

  • Amide Coupling: The synthesis commences with the acylation of p-anisidine (4-methoxyaniline) with 3-nitrobenzoyl chloride. This reaction forms the stable intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide. The use of a base is typically required to neutralize the hydrochloric acid byproduct.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method, affording the desired this compound.

This pathway is favored due to the ready availability of the starting materials and the generally high yields and selectivity of the individual steps.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3-nitro-N-(4-methoxyphenyl)benzamideC₁₄H₁₂N₂O₄272.26SolidN/A
This compound C₁₄H₁₄N₂O₂ 242.27 Solid N/A

Note: Specific melting points for the intermediate and final product were not available in the searched literature. N/A denotes "Not Available."

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound. These protocols are based on analogous and well-established chemical transformations.

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This procedure details the amide coupling reaction between 3-nitrobenzoyl chloride and p-anisidine.

Materials:

  • 3-Nitrobenzoyl chloride

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add triethylamine (1.1 to 1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred p-anisidine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-nitro-N-(4-methoxyphenyl)benzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol describes the reduction of the nitro intermediate to the final amino product via catalytic hydrogenation.

Materials:

  • 3-nitro-N-(4-methoxyphenyl)benzamide

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Celite or another filtration aid

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-nitro-N-(4-methoxyphenyl)benzamide (1.0 equivalent) in methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of Pd relative to the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization or column chromatography if necessary. A patent for a related compound suggests a yield of 67.1% for a similar reduction step[1]. A study on the hydrogenation of a similar substrate, 3-nitro-4-methoxy-acetanilide, reported a conversion of 100% and a selectivity of 99.9%[2].

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway for this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product p_anisidine p-Anisidine nitro_benzamide 3-nitro-N-(4-methoxyphenyl)benzamide p_anisidine->nitro_benzamide DCM, Et3N Step 1: Amide Coupling nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride nitrobenzoyl_chloride->nitro_benzamide amino_benzamide This compound nitro_benzamide->amino_benzamide H₂, Pd/C Methanol Step 2: Nitro Reduction

Caption: Two-step synthesis of this compound.

References

"3-amino-N-(4-methoxyphenyl)benzamide" starting materials and reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Pathway, Starting Materials, and Reagents for the Preparation of 3-amino-N-(4-methoxyphenyl)benzamide.

This technical guide provides a detailed overview of the synthesis of this compound, a chemical intermediate of interest to researchers and professionals in the fields of drug development and chemical synthesis. This document outlines the primary synthetic route, starting materials, necessary reagents, and detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide bond between 3-nitrobenzoyl chloride and p-anisidine to yield the intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide. The subsequent step is the reduction of the nitro group to an amine, affording the final product.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride 3-nitro-N-(4-methoxyphenyl)benzamide 3-nitro-N-(4-methoxyphenyl)benzamide 3-nitrobenzoyl_chloride->3-nitro-N-(4-methoxyphenyl)benzamide Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) p-anisidine p-Anisidine p-anisidine->3-nitro-N-(4-methoxyphenyl)benzamide 3-nitro-N-(4-methoxyphenyl)benzamide_2 3-nitro-N-(4-methoxyphenyl)benzamide This compound This compound 3-nitro-N-(4-methoxyphenyl)benzamide_2->this compound Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Figure 1: Synthetic pathway for this compound.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for this synthesis is provided below.

Role Chemical Name CAS Number Molecular Formula
Starting Material 1 3-Nitrobenzoic acid121-92-6C₇H₅NO₄
Reagent for Step 1 Thionyl chloride7719-09-7SOCl₂
Starting Material 2 p-Anisidine (4-Methoxyaniline)104-94-9C₇H₉NO
Base for Step 1 Triethylamine121-44-8C₆H₁₅N
Solvent for Step 1 Dichloromethane (DCM)75-09-2CH₂Cl₂
Reducing Agent for Step 2 Palladium on Carbon (10% Pd/C)7440-05-3Pd/C
Hydrogen Source for Step 2 Hydrogen gas1333-74-0H₂
Solvent for Step 2 Ethanol64-17-5C₂H₅OH

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This procedure involves the conversion of 3-nitrobenzoic acid to its more reactive acid chloride derivative, which then reacts with p-anisidine.

3.1.1. Preparation of 3-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) in a fume hood.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

3.1.2. Amidation Reaction

  • Dissolve p-anisidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a separate flask.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-methoxyphenyl)benzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group of the intermediate compound.

  • In a hydrogenation vessel, dissolve 3-nitro-N-(4-methoxyphenyl)benzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the nitro compound).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization to afford a pure solid.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
3-Nitrobenzoic acid167.12140-142Pale yellow solid
p-Anisidine123.1557-60White to brownish solid
This compound242.27-Off-white to pale yellow solid

Logical Relationships and Experimental Workflow

The logical flow of the synthesis and the general experimental workflow are depicted in the following diagrams.

G Start Start Amide_Formation Amide Formation Start->Amide_Formation 3-Nitrobenzoyl chloride + p-Anisidine Nitro_Reduction Nitro Group Reduction Amide_Formation->Nitro_Reduction Intermediate: 3-nitro-N-(4-methoxyphenyl)benzamide Purification Purification Nitro_Reduction->Purification Final_Product This compound Purification->Final_Product

Figure 2: Logical flow of the synthesis process.

G Setup Reaction Setup Reaction Run Reaction Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 3: General experimental workflow for each synthetic step.

The Discovery of 3-amino-N-(4-methoxyphenyl)benzamide Derivatives and Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of derivatives and analogs of the core scaffold, 3-amino-N-(4-methoxyphenyl)benzamide. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, ranging from anticancer and antiviral to enzyme inhibition and central nervous system modulation. This document details synthetic methodologies, summarizes key biological data, and outlines relevant signaling pathways and experimental protocols to facilitate further research and development in this promising area.

Core Structure and Chemical Information

The foundational molecule, this compound, is a benzamide derivative with the chemical formula C14H14N2O2 and a molecular weight of 242.27 g/mol .[1][2] Its chemical structure is characterized by a benzamide core with an amino group at the 3-position of the benzoic acid ring and a 4-methoxyphenyl group attached to the amide nitrogen. This scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives.

Chemical Identifiers:

  • CAS Number: 115175-19-4[3]

  • PubChem CID: 824200[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and analogs typically involves standard amide bond formation reactions. A general and adaptable synthetic approach is the reaction of a substituted benzoic acid with an appropriate amine.[4]

A common method involves the chlorination of a substituted benzoic acid followed by amidation with the desired amine.[5] For the synthesis of the core scaffold and its derivatives, a multi-step process is often employed, starting from readily available precursors. A representative synthetic workflow is illustrated below.

G cluster_synthesis General Synthetic Workflow Start Substituted Benzoic Acid Intermediate1 Acid Chloride Formation (e.g., SOCl2) Start->Intermediate1 Thionyl Chloride Intermediate2 Amidation with 4-Methoxyaniline Intermediate1->Intermediate2 Amine Coupling Product 3-substituted-N-(4-methoxyphenyl)benzamide Intermediate2->Product FinalProduct This compound Derivative Product->FinalProduct Functional Group Transformation (e.g., Reduction)

A generalized synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for various analogs, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Benzamide Derivatives
CompoundCell LineIC50 (µM)Reference
N′-(benzoyloxy)benzamide-2.5 (Tyrosinase Inhibition)[4]
N′-(phenyl)benzohydrazide-10.5 (Tyrosinase Inhibition)[4]
IMB-0523 Wild-type HBV1.99[6]
IMB-0523 Drug-resistant HBV3.30[6]
Lamivudine (3TC) Wild-type HBV7.37[6]
Lamivudine (3TC) Drug-resistant HBV>440[6]
Compound 11 EGFR Kinase91% inhibition at 10 nM[7]
Compound 13 EGFR Kinase92% inhibition at 10 nM[7]
Table 2: Sigma-1 Receptor (S1R) Binding Affinity of Benzamide Derivatives
CompoundKi (nM) for S1RSelectivity for S2R (Ki up to, nM)Reference
7i 1.2-3.61400[8]
7w 1.2-3.61400[8]
7y 1.2-3.61400[8]
Table 3: Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
CompoundDPPH Radical Scavenging Activity (vs. Ascorbic Acid)Reference
17 (Bromophenyl derivative) 1.13 times higher[9]
Ascorbic Acid Reference[9]

Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their modulation of specific signaling pathways implicated in disease pathogenesis.

Receptor Tyrosine Kinase (RTK) Signaling

Several benzamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[7] Aberrant RTK signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the activity of these kinases, benzamide derivatives can halt tumor growth.

G cluster_rtk EGFR Signaling Pathway Inhibition Ligand EGF EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Benzamide Benzamide Derivative Benzamide->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the EGFR signaling pathway by benzamide derivatives.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[10] Its aberrant activation is implicated in several cancers. Benzamide derivatives have been investigated as small molecule inhibitors of key components of this pathway, such as the Smoothened (SMO) receptor.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of Benzamide Derivatives via the Ugi Reaction

This protocol describes a multi-component reaction for the efficient synthesis of bis-amide derivatives.[10]

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M) in a round-bottom flask. Stir the mixture at room temperature for 30 minutes.

  • Ugi Reaction: To the reaction mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • If the product precipitates, collect it by filtration.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of N-Substituted Benzamide Derivatives as Antitumor Agents

This method is based on the synthesis of derivatives designed from the HDAC inhibitor Entinostat (MS-275).[11]

  • Starting Materials: All reagents are purchased from commercial suppliers and used without further purification unless otherwise specified.

  • Reaction Conditions: A series of N-substituted benzamide derivatives are synthesized and characterized by IR, MS, 1H NMR, and 13C NMR.

  • General Procedure: The synthesis generally involves the coupling of a substituted benzoic acid with an appropriate amine, potentially using a coupling agent like CDI in a solvent such as THF.

In Vitro Antitumor Activity Evaluation (MTT Assay)

The anti-proliferative activity of the synthesized compounds is evaluated against various cancer cell lines using the MTT assay.[11]

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Anti-Fatigue Activity Assessment in Mice (Weight-Loaded Forced Swimming Test)

This protocol evaluates the anti-fatigue effects of benzamide derivatives in an animal model.[5]

  • Animals: Use six-week-old male Kunming mice, acclimatized for 7 days.

  • Grouping: Randomly divide the mice into control and treatment groups.

  • Compound Administration: Dissolve the benzamide derivatives in a suitable vehicle (e.g., 5 g/L aqueous solution of carboxymethylcellulose sodium) and administer to the treatment groups. The control group receives the vehicle only.

  • Weight-Loaded Swimming Test: After a specified time post-administration, conduct the swimming test. Attach a weight (e.g., a percentage of the mouse's body weight) to the tail of each mouse.

  • Exhaustion Time: Place the mice in a swimming tank and record the time until exhaustion. Exhaustion is defined as the inability of the mouse to rise to the surface to breathe within a certain period.

  • Data Analysis: Compare the swimming times of the treated groups with the control group to determine the anti-fatigue activity.

This guide provides a foundational understanding of the discovery and development of this compound derivatives. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

"3-amino-N-(4-methoxyphenyl)benzamide" synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of 3-amino-N-(4-methoxyphenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves the formation of an amide bond followed by the reduction of a nitro group.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Amide Coupling: Reaction of 3-nitrobenzoyl chloride with p-anisidine to form the intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide.

  • Nitro Reduction: Catalytic hydrogenation of the nitro intermediate to yield the final product, this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

ParameterStep 1: Amide CouplingStep 2: Nitro Reduction
Reactants 3-nitrobenzoyl chloride, p-anisidine3-nitro-N-(4-methoxyphenyl)benzamide
Molar Ratio (Reactant:Reagent) 1 : 1.05 (3-nitrobenzoyl chloride : p-anisidine)1 : 0.05 (Substrate : Pd/C)
Solvent Dichloromethane (DCM)Ethanol
Base Triethylamine (TEA)-
Catalyst -10% Palladium on Carbon (Pd/C)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours4-6 hours
Pressure Atmospheric1 atm (H₂ balloon)
Typical Yield >90%>95%

III. Experimental Protocols

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This step involves the formation of an amide bond between 3-nitrobenzoyl chloride and p-anisidine.

Materials:

  • 3-nitrobenzoyl chloride

  • p-Anisidine (4-methoxyaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-anisidine in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Cool the flask in an ice bath with stirring.

  • Dissolve 3-nitrobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the cooled solution of p-anisidine and triethylamine over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-methoxyphenyl)benzamide.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amino group.

Materials:

  • 3-nitro-N-(4-methoxyphenyl)benzamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • In a round-bottom flask, dissolve the 3-nitro-N-(4-methoxyphenyl)benzamide obtained from Step 1 in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction p_anisidine p-Anisidine reaction_1 Amide Formation p_anisidine->reaction_1 nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride nitrobenzoyl_chloride->reaction_1 tea_dcm TEA, DCM, 0°C to RT tea_dcm->reaction_1 Conditions workup_1 Aqueous Workup reaction_1->workup_1 intermediate 3-nitro-N-(4-methoxyphenyl)benzamide workup_1->intermediate reaction_2 Hydrogenation intermediate->reaction_2 pd_c 10% Pd/C pd_c->reaction_2 h2_etoh H₂ (1 atm), EtOH, RT h2_etoh->reaction_2 Conditions workup_2 Filtration reaction_2->workup_2 final_product This compound workup_2->final_product

Caption: Synthesis workflow for this compound.

Application Notes and Protocols for the Diazotization of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental chemical process that converts a primary aromatic amine into a diazonium salt. This reaction is a cornerstone in the synthesis of a wide array of organic compounds, particularly azo dyes and pigments, which have significant applications in various industries, including pharmaceuticals and diagnostics.[1][2] The resulting diazonium salts are highly versatile intermediates that can undergo subsequent reactions, most notably azo coupling, to form chromophoric azo compounds.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the diazotization of 3-amino-N-(4-methoxyphenyl)benzamide. This specific aromatic amine is a known intermediate in the synthesis of several commercial pigments, underscoring the industrial relevance of its diazotization. The protocols outlined below are designed to be adaptable for both small-scale laboratory synthesis and larger-scale production, with a focus on reproducibility and safety.

Principle of the Reaction

The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂) at low temperatures, typically between 0 and 10°C.[1] Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The resulting diazonium salt solution is then typically used immediately in a subsequent coupling reaction.

Application in Azo Dye and Pigment Synthesis

The diazonium salt of this compound is a key precursor in the manufacturing of various azo pigments. For instance, it is used in the synthesis of Pigment Red 32, Pigment Red 146, Pigment Red 150, and Pigment Red 184, among others. In these syntheses, the diazonium salt is reacted with a suitable coupling component, such as a naphthol derivative, to produce the final pigment.

Quantitative Data Summary

The following table summarizes a typical experimental setup for the diazotization of this compound, based on established industrial processes.

ParameterValueMolar Equivalent
This compound17.3 parts by weight1.0
31% Hydrochloric Acid28.3 parts by weight~3.5
40% Sodium Nitrite Solution12.1 parts by weight~1.1
Reaction Temperature10-15°CN/A
Reaction Time30 minutesN/A
Excess Nitrite QuencherSulfamic AcidAs needed

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_workup Work-up Amine_Prep Dissolve this compound in HCl and water Cooling1 Cool amine solution to 10°C Amine_Prep->Cooling1 Addition Add Sodium Nitrite solution subsurface over 3-5 minutes Cooling1->Addition Nitrite_Prep Prepare 40% aqueous solution of Sodium Nitrite Nitrite_Prep->Addition Reaction Maintain temperature at 10-15°C and stir for 30 minutes Addition->Reaction Test Test for complete diazotization (positive nitrite test) Reaction->Test Quench Destroy excess nitrite with Sulfamic Acid Test->Quench Positive Filter Filter the diazonium salt solution Quench->Filter Product Diazonium Salt Solution (Ready for coupling) Filter->Product

Caption: Experimental workflow for the diazotization of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the diazotization of sparingly water-soluble aromatic amines.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (31%)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid

  • Distilled Water

  • Ice

  • Starch-iodide paper (for nitrite testing)

Equipment:

  • Jacketed glass reactor or a beaker in an ice-water bath

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter flask

Procedure:

  • Preparation of the Amine Solution:

    • In a jacketed reactor or a beaker, add 28.3 parts by weight of 31% hydrochloric acid to 200 parts by weight of water.

    • With stirring, add 17.3 parts by weight of this compound.

    • Cool the resulting suspension to 10°C using an ice bath or a circulating cooler.

  • Diazotization:

    • Prepare a solution of 12.1 parts by weight of a 40% sodium nitrite solution.

    • Slowly add the sodium nitrite solution subsurface to the stirred amine suspension over a period of 3 to 5 minutes.

    • Maintain the reaction temperature between 10-15°C throughout the addition.

    • After the addition is complete, continue stirring the mixture at 10-15°C for 30 minutes.

    • Confirm the completion of the diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture spotted on starch-iodide paper should produce a blue-black color.

  • Quenching and Filtration:

    • Once a positive nitrite test is sustained, destroy the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

    • Filter the resulting diazonium salt solution to remove any insoluble impurities. The filtrate is the diazonium salt solution, which should be used promptly in the subsequent coupling reaction.

Safety Precautions

  • Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep the diazonium salt in solution and use it immediately after preparation.

  • The diazotization reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic; therefore, efficient cooling is necessary to maintain the required low temperature.

Logical Relationship Diagram for Azo Pigment Synthesis

Azo_Synthesis cluster_diazotization Diazotization A This compound C Diazonium Salt Intermediate E Azo Coupling Reaction A->E B NaNO2 / HCl (0-10°C) B->E C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Pigment E->F

Caption: Logical relationship of reactants and intermediates in azo pigment synthesis.

References

Application Notes and Protocols: Use of 3-amino-N-(4-methoxyphenyl)benzamide in Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chemical intermediate, 3-amino-N-(4-methoxyphenyl)benzamide , in the synthesis of a range of high-performance azo pigments. This document includes detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion into vibrant red pigments, alongside key performance data and process visualizations.

Introduction

This compound (CAS No. 120-35-4) is a versatile aromatic amine that serves as a crucial precursor in the production of various azo pigments.[1] Its chemical structure, featuring a primary amine group, allows for diazotization and subsequent coupling reactions with a variety of naphthol derivatives to create pigments with a range of red hues and performance characteristics. These pigments find extensive applications in plastics, coatings, printing inks, and rubber.[2][3] This document outlines the synthesis of the intermediate and its application in the production of several commercially significant pigments, including Pigment Red 32, 146, 150, and 176.[4]

Physicochemical Properties of this compound

PropertyValue
CAS Number 120-35-4
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance White to light yellow powder
Melting Point 154-155 °C

Experimental Protocols

Synthesis of this compound

This protocol is based on a multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid.[5]

Step 1: Synthesis of 3-nitro-4-chloro-N-phenylbenzamide

  • To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1.0 eq), chlorobenzene (as solvent), and aniline (1.0 eq).

  • Heat the mixture to 70-80 °C with stirring.

  • Slowly add thionyl chloride (1.1 eq) to the reaction mixture.

  • After the addition is complete, raise the temperature to 100 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Distill off the chlorobenzene under reduced pressure.

  • Filter the solid product, wash with water, and dry to obtain 3-nitro-4-chloro-N-phenylbenzamide.

Step 2: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

  • In a reaction vessel, dissolve the 3-nitro-4-chloro-N-phenylbenzamide (1.0 eq) from the previous step in methanol.

  • Add potassium hydroxide (1.2 eq) to the solution.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture, filter the precipitate, wash with water, and dry to yield 3-nitro-N-(4-methoxyphenyl)benzamide.

Step 3: Reduction to this compound

  • To a reduction reactor, add the 3-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) from Step 2 and a 30% sodium hydrosulfide solution.

  • Heat the mixture to 80±2 °C and maintain for 15 hours with stirring.

  • After the reaction is complete, cool the mixture and filter the product.

  • Wash the solid with water and dry to obtain this compound.[6]

Synthesis_of_Intermediate cluster_0 Step 1: Amidation cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction 3-nitro-4-chlorobenzoic_acid 3-nitro-4-chlorobenzoic acid Amidation Amidation 3-nitro-4-chlorobenzoic_acid->Amidation Aniline Aniline Aniline->Amidation Thionyl_chloride Thionyl chloride Thionyl_chloride->Amidation 3-nitro-4-chloro-N-phenylbenzamide 3-nitro-4-chloro-N-phenylbenzamide Amidation->3-nitro-4-chloro-N-phenylbenzamide Yield: ~97% Methoxylation Methoxylation 3-nitro-4-chloro-N-phenylbenzamide->Methoxylation Potassium_hydroxide Potassium hydroxide Potassium_hydroxide->Methoxylation Methanol Methanol Methanol->Methoxylation 3-nitro-N-(4-methoxyphenyl)benzamide 3-nitro-N-(4-methoxyphenyl)benzamide Methoxylation->3-nitro-N-(4-methoxyphenyl)benzamide Yield: ~95% Reduction Reduction 3-nitro-N-(4-methoxyphenyl)benzamide->Reduction Sodium_hydrosulfide Sodium hydrosulfide Sodium_hydrosulfide->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound.

Synthesis of Azo Pigments

The general procedure for synthesizing azo pigments from this compound involves two key steps: diazotization of the amine and subsequent coupling with a naphthol derivative.

Step 1: Diazotization of this compound

  • Suspend this compound (1.0 eq) in a mixture of water, hydrochloric acid, and glacial acetic acid.

  • Stir the mixture until the amine is fully dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve the coupling agent (e.g., a naphthol derivative, 1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling agent to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • Control the pH of the reaction mixture as required for the specific pigment synthesis.

  • After the addition is complete, stir the reaction mixture for 1-2 hours.

  • Heat the pigment slurry to 90-95 °C and hold for 30 minutes to complete the reaction and improve crystal quality.

  • Filter the precipitated pigment, wash thoroughly with water until neutral, and dry in an oven.

Pigment_Synthesis_Workflow Start Start Diazotization Diazotization of This compound Start->Diazotization HCl, NaNO₂, 0-5°C Coupling Coupling Reaction Diazotization->Coupling Diazonium Salt Solution Post_treatment Post-treatment (Heating, Filtering, Washing, Drying) Coupling->Post_treatment Crude Pigment Slurry Final_Pigment Final Azo Pigment Post_treatment->Final_Pigment Coupling_agent Naphthol Derivative in NaOH(aq) Coupling_agent->Coupling

Caption: General workflow for azo pigment synthesis.

Pigment Data and Applications

The following tables summarize the properties of several key pigments synthesized from this compound.

Pigment Red 146

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.[7]

PropertyValue
C.I. Name Pigment Red 146
CAS Number 5280-68-2
Hue Bluish Red
Lightfastness (1-8) 7
Heat Resistance 200 °C
Acid Resistance (1-5) 4
Alkali Resistance (1-5) 4
Applications Water-based inks, textile printing, NC inks, PP inks, PA inks, decorative paints.[8]
Pigment Red 32

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with 3-Hydroxy-N-phenyl-2-naphthamide.[2]

PropertyValue
C.I. Name Pigment Red 32
CAS Number 6410-29-3
Hue Bluish Red
Lightfastness (1-8) 6
Heat Resistance High temperature resistant
Migration Resistance Non-migrating
Applications Rubber coloring, offset inks.[9][10]
Pigment Red 150

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with 3-Hydroxy-2-naphthamide.[11]

PropertyValue
C.I. Name Pigment Red 150
CAS Number 56396-10-2
Hue Blue light pink
Heat Resistance 200 °C
PVC Migration No
Applications General purpose
Pigment Red 176

Manufacturing Method: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[3]

PropertyValue
C.I. Name Pigment Red 176
CAS Number 12225-06-8
Hue Bluish Red
Lightfastness (1-8) 7-8
Heat Resistance >300 °C
Migration Resistance Excellent
Applications Plastics (PVC, PO), printing inks, paints, automotive coatings.[12][13]

Signaling Pathways and Logical Relationships

The core chemical transformation in the production of these azo pigments is the electrophilic aromatic substitution reaction between the diazonium salt and the activated aromatic ring of the coupling component.

Azo_Coupling_Mechanism Amine This compound Ar-NH₂ Diazonium_Salt Diazonium Salt Ar-N₂⁺ Amine:f1->Diazonium_Salt:f0 Diazotization (NaNO₂, HCl, 0-5°C) Azo_Pigment Azo Pigment Ar-N=N-Naph-OH Diazonium_Salt:f1->Azo_Pigment:f0 Azo Coupling (Electrophilic Aromatic Substitution) Coupling_Component Naphthol Derivative Naph-OH Coupling_Component:f1->Azo_Pigment:f0

Caption: Azo coupling reaction pathway.

Conclusion

This compound is a key intermediate for a range of high-performance red azo pigments. The synthetic protocols provided herein offer a foundation for the laboratory-scale and industrial production of these colorants. The selection of the appropriate coupling component allows for the fine-tuning of the final pigment's hue and performance properties, catering to a wide array of applications in the chemical and materials industries. Further research can focus on optimizing reaction conditions to improve yields and pigment characteristics, as well as exploring novel coupling components to expand the color gamut.

References

Application Notes and Protocols for 3-amino-N-(4-methoxyphenyl)benzamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "3-amino-N-(4-methoxyphenyl)benzamide" primarily serves as an intermediate in the synthesis of dyes and pigments, its core structure is a valuable scaffold in medicinal chemistry.[1][2] Derivatives of N-(4-methoxyphenyl)benzamide have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery and development. These derivatives have been investigated for their potential as anticancer, antihypertensive, and anthelmintic agents. This document provides detailed application notes, experimental protocols, and summaries of quantitative data for key derivatives in these therapeutic areas.

I. Anticancer Applications: Bcr-Abl Kinase Inhibitors

Derivatives of 3-substituted benzamide have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[3][4] One notable derivative, NS-187, has shown significant promise as a dual Bcr-Abl/Lyn kinase inhibitor, demonstrating greater potency than the established drug imatinib.[3][5]

Lead Compound: NS-187

NS-187 has demonstrated potent antiproliferative activity against Bcr-Abl-positive leukemia cell lines, including those resistant to imatinib.[3][5] It effectively inhibits the autophosphorylation of Bcr-Abl and its downstream signaling mediators, leading to apoptosis in cancer cells.[3]

Quantitative Data: In Vitro Inhibitory Activity of NS-187
CompoundTarget Cell LineAssay TypeIC50 (nM)Reference
NS-187 K562 (wt Bcr-Abl)Bcr-Abl Autophosphorylation11[6]
293T (wt Bcr-Abl)Bcr-Abl Autophosphorylation22[6]
BaF3/wtCell Growth Inhibition-[3]
BaF3/E255KCell Growth Inhibition-[7]
Imatinib K562 (wt Bcr-Abl)Bcr-Abl Autophosphorylation280[6]
293T (wt Bcr-Abl)Bcr-Abl Autophosphorylation1200[6]
Signaling Pathway: Bcr-Abl in Chronic Myeloid Leukemia

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase.[1][8][9] This aberrant kinase activity drives the proliferation and survival of leukemia cells through multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[8][9][10][11]

Bcr_Abl_Pathway cluster_downstream Downstream Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK_STAT JAK/STAT BCR_ABL->JAK_STAT RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation AKT AKT/mTOR PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis NS187 NS-187 NS187->BCR_ABL Inhibits

Caption: Bcr-Abl signaling pathway in CML and the inhibitory action of NS-187.

Experimental Protocols

This protocol is adapted from methods used to evaluate Bcr-Abl inhibitors like NS-187.[6]

  • Cell Culture: Culture K562 cells (a Bcr-Abl-positive cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Seed K562 cells in 6-well plates. Treat the cells with various concentrations of the test compound (e.g., NS-187) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-Bcr-Abl, total Bcr-Abl, phospho-CrkL (a downstream substrate), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[12]

II. Antihypertensive Applications: SPAK Inhibitors

Derivatives of N-(4-phenoxyphenyl)benzamide have been developed as novel inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[6][13] SPAK is a key component of the WNK kinase signaling pathway, which regulates ion transport in the kidney and plays a crucial role in blood pressure control.[14][15]

Lead Compound: Compound 20l

Compound 20l from a series of N-(4-phenoxyphenyl)benzamide derivatives has been identified as a potent SPAK inhibitor, making it a promising candidate for a new class of antihypertensive drugs.[6][13]

Signaling Pathway: WNK-SPAK in Blood Pressure Regulation

The WNK-SPAK signaling cascade regulates the activity of ion cotransporters such as the Na-Cl cotransporter (NCC) in the distal nephron of the kidney.[14][15] Overactivation of this pathway can lead to increased salt reabsorption and hypertension.[14][15]

WNK_SPAK_Pathway WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NCC NCC / NKCC (Ion Cotransporters) SPAK_OSR1->NCC Phosphorylates & Activates Ion_Reabsorption Increased Ion Reabsorption & Blood Pressure NCC->Ion_Reabsorption Compound_20l Compound 20l Compound_20l->SPAK_OSR1 Inhibits

Caption: WNK-SPAK signaling pathway and the inhibitory action of Compound 20l.

Experimental Protocol: SPAK Inhibition Assay (Cell-Based)

This protocol is based on methods for evaluating SPAK inhibitors in cells.[16]

  • Cell Culture: Culture mouse renal distal tubule-derived (mpkDCT) cells, which endogenously express NCC, in a defined medium.

  • Compound Treatment: Treat the cells with various concentrations of the SPAK inhibitor or a vehicle control.

  • Pathway Activation: Induce activation of the WNK-SPAK pathway by subjecting the cells to a hypotonic shock (e.g., 170 mOsm/g H2O) for 30 minutes.

  • Cell Lysis and Western Blot:

    • Lyse the cells and perform Western blot analysis as described in the Bcr-Abl protocol.

    • Use primary antibodies against phospho-SPAK/OSR1, total SPAK/OSR1, phospho-NCC, and a loading control.

  • Data Analysis: Determine the inhibitory effect of the compound by quantifying the reduction in phosphorylation of SPAK and its substrate NCC.

III. Anthelmintic Applications

A simplified derivative of the common anthelmintic drug albendazole, N-(4-methoxyphenyl)pentanamide, has shown efficacy against the nematode Toxocara canis.[15][17] This suggests that the N-(4-methoxyphenyl)benzamide scaffold can be a starting point for developing new anthelmintic agents.

Lead Compound: N-(4-methoxyphenyl)pentanamide

This compound has demonstrated time- and concentration-dependent activity against T. canis larvae in vitro and exhibits lower cytotoxicity compared to albendazole.[17][18]

Quantitative Data: Anthelmintic and Cytotoxic Activity
CompoundOrganism/Cell LineAssay TypeConcentrationEffectReference
N-(4-methoxyphenyl)pentanamide Toxocara canis larvaeLarval Motility12.5 µMTime- and concentration-dependent decrease in viability[17][18]
SH-SY5Y (human cells)Cytotoxicity (MTT)250-500 µMNo significant cytotoxicity[18]
Vero (monkey cells)Cytotoxicity (MTT)250-500 µMNo significant cytotoxicity[18]
Albendazole Toxocara canis larvaeLarval Motility12.5 µMTime- and concentration-dependent decrease in viability[18]
SH-SY5Y (human cells)Cytotoxicity (MTT)250-500 µM~30% reduction in cell viability[18]
Vero (monkey cells)Cytotoxicity (MTT)250-500 µM~50% reduction in cell viability[18]

Experimental Workflow: Anthelmintic Screening

Anthelmintic_Workflow start Start: Synthesize N-(4-methoxyphenyl)benzamide Derivatives in_vitro In Vitro Screening: Toxocara canis Larval Motility Assay start->in_vitro cytotoxicity Cytotoxicity Profiling: MTT Assay on Mammalian Cell Lines in_vitro->cytotoxicity select Select Lead Compounds: High Anthelmintic Activity, Low Cytotoxicity cytotoxicity->select in_vivo In Vivo Efficacy Studies: Murine Toxocariasis Model select->in_vivo Promising Leads end End: Candidate for Further Development in_vivo->end

Caption: Experimental workflow for screening anthelmintic N-(4-methoxyphenyl)benzamide derivatives.

Experimental Protocol: In Vitro Larval Motility Assay for Toxocara canis

This protocol is based on methods for assessing the in vitro anthelmintic activity against T. canis larvae.[19][20]

  • Larvae Preparation: Obtain Toxocara canis third-stage larvae (L3) from embryonated eggs.

  • Assay Setup:

    • In a 96-well microplate, add approximately 100 T. canis L3 larvae per well in RPMI 1640 medium.

    • Add serial dilutions of the test compound (e.g., N-(4-methoxyphenyl)pentanamide) to the wells. Include a positive control (e.g., albendazole) and a negative control (vehicle, e.g., 0.2% DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for up to 72 hours.

  • Motility Assessment: At various time points (e.g., 24, 48, and 72 hours), observe the motility of the larvae under an inverted microscope. Larvae are considered dead or non-viable if they are immobile.

  • Data Analysis: Calculate the percentage of larval mortality for each concentration and time point. Determine the LC50 (lethal concentration 50%) value.

Conclusion

The N-(4-methoxyphenyl)benzamide scaffold is a versatile starting point for the development of new therapeutic agents. Derivatives have shown significant potential in oncology, cardiovascular disease, and infectious diseases. The protocols and data presented here provide a foundation for researchers to further explore the medicinal chemistry applications of this promising class of compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Benzamide Derivatives from 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel benzamide derivatives using "3-amino-N-(4-methoxyphenyl)benzamide" as a versatile starting material. The primary amino group of this scaffold offers a reactive site for various chemical modifications, including N-acylation, Schiff base formation, and diazotization-coupling reactions, leading to a diverse library of new chemical entities. Furthermore, this guide outlines established in vitro protocols for evaluating the potential anticancer and antimicrobial activities of these synthesized compounds. All quantitative data is to be summarized in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate comprehension and reproducibility.

Introduction

Benzamide and its derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The structural backbone of benzamides allows for diverse substitutions, enabling the fine-tuning of their biological profiles. The starting material, "this compound," possesses a reactive primary aromatic amine that serves as a key functional group for generating novel derivatives. This application note details the synthetic pathways to create new N-acyl, Schiff base, and azo-linked benzamide derivatives and provides protocols for their preliminary biological evaluation.

Proposed Synthetic Pathways from this compound

The free amino group on the this compound scaffold is amenable to several chemical transformations. Below are three proposed synthetic routes to generate novel derivatives.

Synthesis of N-Acyl-3-aminobenzamide Derivatives
Synthesis of Schiff Base Derivatives

Condensation of the primary amino group with various aldehydes or ketones results in the formation of Schiff bases (imines).[5] This reaction is typically catalyzed by a small amount of acid.

Synthesis of Azo-Coupled Benzamide Derivatives

The primary aromatic amine can be converted to a diazonium salt, which can then undergo a coupling reaction with an electron-rich aromatic compound (e.g., phenols, anilines) to form brightly colored azo compounds.[6][7] Azo compounds themselves are a class of biologically active molecules.

G cluster_synthesis Synthetic Workflow cluster_acyl Acylation cluster_schiff Schiff Base Formation cluster_azo Azo Coupling start This compound acyl_reagent R-COCl / Base start->acyl_reagent Path A schiff_reagent R-CHO / H+ start->schiff_reagent Path B azo_reagent1 1. NaNO2, HCl 2. Ar-OH/Ar-NH2 start->azo_reagent1 Path C acyl_product N-Acyl Derivative acyl_reagent->acyl_product schiff_product Schiff Base Derivative schiff_reagent->schiff_product azo_product Azo Derivative azo_reagent1->azo_product

Caption: Synthetic workflow for novel benzamide derivatives.

Experimental Protocols: Synthesis

General Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by recrystallization or column chromatography. Characterization of synthesized compounds should be performed using techniques such as melting point (m.p.), Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Protocol for N-Acylation
  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) in a round-bottom flask.

  • Add a base (e.g., triethylamine, pyridine) (1.2 eq.) to the solution and stir at room temperature.

  • Slowly add the desired acid chloride or anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours or until TLC indicates the completion of the reaction.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Schiff Base Formation
  • To a solution of this compound (1.0 eq.) in ethanol, add the desired aldehyde or ketone (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is filtered, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.

Protocol for Azo Coupling
  • Diazotization:

    • Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.).

    • Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt solution.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., phenol, β-naphthol, or a substituted aniline) (1.0 eq.) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature between 0-5 °C.

    • Continue stirring for 1-2 hours.

    • The precipitated azo dye is filtered, washed thoroughly with water, and dried.

Data Presentation

Physicochemical Characterization Data
Compound IDSynthetic PathwayR-groupMolecular FormulaYield (%)M.P. (°C)
DA-01 N-Acylation-COCH₃C₁₆H₁₆N₂O₃
SB-01 Schiff Base-CH=C₆H₅C₂₁H₁₈N₂O₂
AZ-01 Azo Coupling-N=N-C₁₀H₆OHC₂₄H₁₉N₃O₃
Biological Activity Data

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)

Compound IDCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HCT116)
DA-01
SB-01
AZ-01
Doxorubicin

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
DA-01
SB-01
AZ-01
Ciprofloxacin
Fluconazole

Experimental Protocols: Biological Evaluation

G cluster_bioassay Biological Assay Workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start Synthesized Novel Benzamide Derivatives cell_culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture microbe_culture Microbial Strains (e.g., S. aureus, E. coli) start->microbe_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mic_assay Broth Microdilution Assay microbe_culture->mic_assay mic Determine MIC Values mic_assay->mic

Caption: Workflow for in vitro biological evaluation.

In Vitro Anticancer Activity: MTT Assay[3][9]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method[1][10]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the diluted microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Anticancer Mechanism of Action cluster_cascade Kinase Cascade cluster_outcome Cellular Outcome receptor Growth Factor Receptor ras Ras receptor->ras Activation benzamide Novel Benzamide Derivative raf Raf benzamide->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation Promotion apoptosis Apoptosis

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for the discovery and preliminary characterization of novel benzamide derivatives derived from "this compound." The versatility of the starting material allows for the generation of a diverse chemical library with the potential for significant therapeutic applications. The systematic approach to synthesis and screening outlined here will aid researchers in the efficient identification of lead compounds for further drug development.

References

Application Notes and Protocols: "3-amino-N-(4-methoxyphenyl)benzamide" as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"3-amino-N-(4-methoxyphenyl)benzamide" is a versatile bifunctional molecule incorporating a reactive amino group and an amide linkage. This unique structural arrangement makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The presence of the amino group ortho to a potential cyclization site on the benzamide ring allows for the construction of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds. The N-(4-methoxyphenyl) moiety can further influence the pharmacological properties of the resulting molecules through steric and electronic effects, as well as providing a potential site for further functionalization.

These application notes provide an overview of the potential applications of "this compound" in the synthesis of medicinally relevant heterocycles, including quinazolinones, benzimidazoles, and triazoles. While specific examples utilizing this exact starting material are not extensively documented in the literature, the following protocols are based on well-established synthetic methodologies for analogous 3-aminobenzamide derivatives.

Applications in Heterocyclic Synthesis

The strategic positioning of the amino group in "this compound" allows for its participation in a variety of cyclization reactions to form fused heterocyclic systems.

  • Quinazolin-4-ones: These compounds are a prominent class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of quinazolin-4-one derivatives from 3-aminobenzamides is a well-established strategy.[1][2]

  • Benzimidazoles: The benzimidazole scaffold is a key component in a number of pharmaceuticals with diverse therapeutic applications, including anthelmintic, antiulcer, and anticancer agents.

  • Triazoles: 1,2,4-triazole derivatives are known to exhibit a wide range of pharmacological activities, such as antifungal, antiviral, and antidepressant effects.

Proposed Synthetic Pathways

The following schemes illustrate plausible synthetic routes to key heterocyclic scaffolds starting from "this compound."

G cluster_0 Synthesis of Quinazolin-4-ones cluster_1 Synthesis of Benzimidazoles cluster_2 Synthesis of Triazoles A This compound C Intermediate Amide A->C Acylation B Acid Chloride / Anhydride B->C D Quinazolin-4-one Derivative C->D Cyclization (Heat or Acid) E This compound G Schiff Base Intermediate E->G Condensation F Aldehyde (R-CHO) F->G H Benzimidazole Derivative G->H Oxidative Cyclization (e.g., NaHSO3) I This compound K Diazonium Salt I->K Diazotization J NaNO2, HCl J->K M Azo Intermediate K->M Coupling L Active Methylene Compound L->M N Triazole Derivative M->N Cyclization G A Dissolve Starting Material B Acylation Reaction A->B Add Acid Chloride C Acidic Work-up B->C Quench Reaction D Extraction C->D E Washing & Drying D->E F Cyclization E->F Isolate Intermediate G Purification F->G Precipitate Product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Tyrosine Kinase Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Cascade Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activation Inhibitor Quinazolinone Derivative Inhibitor->Receptor Inhibition

References

Application Notes and Protocols for the Analysis of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-N-(4-methoxyphenyl)benzamide is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methodologies presented here are based on established analytical techniques for structurally similar compounds and serve as a comprehensive starting point for method development and validation by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, rapid, and reliable, making it suitable for routine quality control and research applications. The chromatographic conditions provided are a starting point and may require optimization for specific matrices or analytical goals. The method's performance should be validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol:

1. Instrumentation, Materials, and Reagents:

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid or Phosphoric Acid (ACS Grade)

    • This compound Reference Standard

2. Chromatographic Conditions:

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Condition
Stationary Phase C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic)
Example Gradient Start with 70% Water, linearly decrease to 30% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 15 minutes

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases separately. For the aqueous phase, add 1 mL of formic acid to 1 L of HPLC-grade water. The organic phase is HPLC-grade acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

4. HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water/Acid) Injection Inject 10 µL MobilePhase->Injection StandardStock Standard Stock Solution (1000 µg/mL) WorkingStandards Working Standards (1-100 µg/mL) StandardStock->WorkingStandards WorkingStandards->Injection SamplePrep Sample Solution SamplePrep->Injection Column C18 Column (Separation) Injection->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Data Presentation: Method Validation Parameters (Typical Expected Performance)

The following table summarizes the typical performance characteristics that should be evaluated during method validation. The values presented are hypothetical and based on similar analytical methods.[1][2]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 - 0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.4 - 2.0 µg/mL
Specificity No interfering peaksPeak purity > 0.99

Thin-Layer Chromatography (TLC) Method

Application Note:

This protocol outlines a TLC method for the qualitative analysis of this compound. TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. The choice of mobile phase is critical and may need to be optimized to achieve the desired separation.

Experimental Protocol:

1. Instrumentation, Materials, and Reagents:

  • Instrumentation: TLC developing tank, UV lamp (254 nm and 365 nm), capillary tubes for spotting.

  • Stationary Phase: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Reagents:

    • Dichloromethane (ACS Grade)

    • Methanol (ACS Grade)

    • Ethyl Acetate (ACS Grade)

    • Hexane (ACS Grade)

    • This compound Reference Standard

2. Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)
Development Ascending, in a saturated chamber
Visualization UV light at 254 nm. Staining with ninhydrin reagent can also be used for visualizing amino compounds.[3]

3. Sample Application and Development:

  • Preparation: Dissolve a small amount of the sample and reference standard in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Using a capillary tube, apply small spots of the sample and standard solutions onto the TLC plate, about 1 cm from the bottom edge.

  • Development: Place the spotted TLC plate in a developing tank containing the mobile phase. The tank should be saturated with the mobile phase vapors. Allow the solvent front to move up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the tank and allow the solvent to evaporate completely.

  • Visualization: Observe the plate under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.

4. Data Analysis: Calculate the Retention Factor (Rf) value for the spots: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

5. TLC Experimental Workflow:

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Analysis cluster_results Results SampleSol Dissolve Sample Spotting Spot Sample on Plate SampleSol->Spotting TLCPlate Prepare TLC Plate TLCPlate->Spotting Development Develop in Chamber Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize under UV Light Drying->Visualization Rf_Calc Calculate Rf Value Visualization->Rf_Calc

Caption: General workflow for the qualitative analysis of this compound by TLC.

Data Presentation: Expected Qualitative Data

The following table shows hypothetical Rf values for different mobile phase systems. These values are illustrative and will need to be determined experimentally.

Mobile Phase SystemExpected Rf Value
Hexane:Ethyl Acetate (7:3)0.3 - 0.5
Dichloromethane:Methanol (9.5:0.5)0.4 - 0.6

Disclaimer: The protocols and data presented are intended as a starting point for method development. Optimization of the chromatographic conditions and full method validation are essential for ensuring accurate and reliable results for the analysis of this compound in specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-N-(4-methoxyphenyl)benzamide and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct amide coupling between 3-aminobenzoic acid and 4-methoxyaniline. This reaction requires the activation of the carboxylic acid group of 3-aminobenzoic acid using a coupling reagent to facilitate the formation of the amide bond with the amine group of 4-methoxyaniline.

Q2: Which coupling reagents are recommended for this synthesis?

A2: A variety of coupling reagents can be used. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]

  • Uronium/Aminium reagents: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for being highly efficient and fast-acting, especially for challenging couplings.[1][3][4]

  • Phosphonium reagents: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are also very effective.[3]

The choice often depends on factors like desired reaction time, cost, and ease of byproduct removal.[4]

Q3: Why is a base, such as DIPEA or Triethylamine, necessary in the reaction?

A3: A non-nucleophilic organic base is crucial for two main reasons. First, it deprotonates the carboxylic acid, which facilitates its activation by the coupling reagent. Second, it neutralizes acidic byproducts that are generated during the reaction, maintaining a favorable reaction environment. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes potential side reactions.[1]

Q4: Can the amino group on 3-aminobenzoic acid cause side reactions?

A4: Yes, the presence of the amino group on the benzoic acid backbone can lead to self-polymerization, where one molecule of 3-aminobenzoic acid reacts with the activated carboxyl group of another.[1] This is a common cause of low yield.

Q5: How can I minimize self-polymerization?

A5: Self-polymerization can be controlled by adjusting the reaction conditions:

  • Order of Addition: Pre-activate the 3-aminobenzoic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the 4-methoxyaniline. This ensures the activated species is quickly trapped by the desired amine.[1]

  • Slow Addition: Add the 4-methoxyaniline solution dropwise to the activated carboxylic acid.[5]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help manage the rate of competing reactions.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the common causes?

A: Low yields are a frequent issue in amide coupling reactions. The primary causes can be categorized as follows:

  • Ineffective Reagent Activation: The coupling reagent may be degraded. Carbodiimides like EDC are particularly sensitive to moisture and should be stored properly under anhydrous conditions.[2]

  • Presence of Water: Anhydrous conditions are critical. Any moisture can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide. Ensure all glassware is oven-dried and use anhydrous solvents.[2][5]

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed efficiently, or the reaction time may be insufficient. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal time.[5]

  • Side Reactions: As mentioned in the FAQ, self-polymerization of the 3-aminobenzoic acid is a likely side reaction. Additionally, with carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct, which halts the reaction.[2]

Problem 2: Difficulty in Product Isolation and Purification

Q: I'm having trouble purifying the final product. What are the likely impurities and how can I remove them?

A: Purification challenges often arise from byproducts of the coupling reaction or unreacted starting materials.

  • Urea Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can often be removed by filtration. If using EDC, the corresponding urea byproduct is water-soluble, which simplifies workup as it can be removed with aqueous washes.[4]

  • Unreacted Starting Materials: Both 3-aminobenzoic acid and 4-methoxyaniline can be difficult to separate from the product due to similar polarities. An acidic wash (e.g., 1M HCl) can help remove unreacted 4-methoxyaniline, while a basic wash (e.g., saturated NaHCO₃) can remove unreacted 3-aminobenzoic acid.[6]

  • Purification Method: If aqueous washes are insufficient, column chromatography on silica gel is the most effective method for obtaining a pure product. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically used.[6][7]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts reaction efficiency. The data below represents typical results for the amidation of an aminobenzoic acid with an aniline, which can serve as a guide for optimizing your experiment.[4]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF1285Cost-effective; water-soluble urea byproduct simplifies workup.[1][4]
HATU NoneDIPEADMF295Highly efficient and fast-acting, ideal for difficult couplings.[3][4]
T3P® NonePyridineEtOAc492Versatile and safe; byproducts are water-soluble.[4]
DCC HOBtDIPEADCM1280-90Insoluble urea byproduct removed by filtration.[8]

Experimental Protocols

The following are generalized protocols adapted for the synthesis of this compound.

Protocol 1: Amide Coupling using EDC/HOBt
  • Dissolve 3-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and 4-methoxyaniline (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using HATU
  • To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[1]

  • Slowly add a solution of 4-methoxyaniline (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[4]

  • Follow steps 6-10 from Protocol 1 for reaction workup and purification.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 3-Aminobenzoic Acid & 4-Methoxyaniline in Solvent base Add Base (e.g., DIPEA) reagents->base cool Cool to 0 °C base->cool add_coupling Add Coupling Reagent (e.g., EDC/HATU) cool->add_coupling stir Stir & Warm to RT Monitor (TLC/LC-MS) add_coupling->stir quench Quench with Water & Extract Product stir->quench wash Wash Organic Layer (Acid, Base, Brine) quench->wash purify Dry, Concentrate & Purify wash->purify end end purify->end Final Product

Caption: General experimental workflow for amide coupling.

Troubleshooting Decision Tree

G start Low Yield Observed check_reagents Reagents & Conditions Check start->check_reagents reagent_quality Are coupling reagents and solvents anhydrous and non-degraded? check_reagents->reagent_quality Quality check_polymer Is self-polymerization of 3-aminobenzoic acid suspected? check_reagents->check_polymer Side Reactions check_time Is reaction incomplete by TLC/LC-MS? check_reagents->check_time Kinetics sol_reagents Use fresh/dry reagents & anhydrous solvents. Run under inert gas. reagent_quality->sol_reagents No reagent_quality->check_polymer Yes end Yield Improved sol_reagents->end sol_polymer 1. Pre-activate acid before adding aniline. 2. Lower reaction temp to 0°C. 3. Slow addition of aniline. check_polymer->sol_polymer Yes check_nacylurea Using a carbodiimide (EDC, DCC)? check_polymer->check_nacylurea No check_polymer->check_nacylurea sol_polymer->end sol_nacylurea Add HOBt as an additive to trap the active ester and prevent rearrangement. check_nacylurea->sol_nacylurea Yes check_nacylurea->check_time No sol_nacylurea->end sol_time Increase reaction time or consider gentle heating. Switch to a faster reagent like HATU. check_time->sol_time Yes sol_time->end

References

Optimizing reaction conditions for "3-amino-N-(4-methoxyphenyl)benzamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-amino-N-(4-methoxyphenyl)benzamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the amide coupling reaction between 3-aminobenzoic acid and p-anisidine (4-methoxyaniline). This process typically involves the activation of the carboxylic acid group of 3-aminobenzoic acid using a coupling agent, followed by nucleophilic attack by the amino group of p-anisidine.

Q2: Which coupling agents are recommended for this synthesis?

A2: Carbodiimide-based coupling agents are highly effective for this type of amide bond formation. A widely used and recommended system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[1] This combination enhances yields and minimizes side reactions.[1] Other phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be utilized.[1][2]

Q3: What are the optimal solvents and bases for this reaction?

A3: Anhydrous polar aprotic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred.[1] A non-nucleophilic base, like Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is commonly added to neutralize the acid formed during the reaction and to facilitate the coupling process by deprotonating the amine.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product.[1]

Q5: What is the most effective method for purifying the final product?

A5: Purification is typically achieved through an aqueous workup to remove water-soluble byproducts, followed by either recrystallization or column chromatography.[1] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield a highly pure product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective activation of 3-aminobenzoic acid.- Ensure coupling agents (e.g., EDC) are fresh and handled under anhydrous conditions to prevent hydrolysis.[2][3] - Consider using a more potent coupling reagent system like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or preparing an acyl chloride intermediate.[3][4]
Low nucleophilicity of p-anisidine.- While p-anisidine is generally reactive, ensure the reaction is free of excess acid that could protonate the amine. The use of a non-nucleophilic base is crucial.[1]
Suboptimal reaction conditions.- Increase the reaction time or gently heat the reaction mixture if monitoring indicates a stalled reaction.[3] - Ensure accurate stoichiometry of all reactants.[3]
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting materials.- Use a slight excess (1.1-1.2 equivalents) of the amine (p-anisidine) to ensure complete consumption of the activated carboxylic acid.[2]
Formation of N-acylurea byproduct (with carbodiimide reagents).- The addition of HOBt helps to suppress the formation of this byproduct by forming a more stable active ester.[1] Ensure the correct stoichiometry of HOBt is used.[1]
Dimerization/Polymerization.- The free amino group on 3-aminobenzoic acid can potentially react with an activated carboxylic acid. To minimize this, add the coupling agent (e.g., EDC) slowly at a reduced temperature (e.g., 0 °C).[1]
Difficulty in Product Purification Contamination with urea byproducts (from DCC or EDC).- The urea byproduct from EDC (EDU) is generally more water-soluble than that from DCC (DCU), simplifying its removal during aqueous workup.[2] If issues persist, thorough washing with dilute acid and base solutions is recommended.
Product streaking on silica gel column.- For basic compounds like this compound, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine to the eluent.[3]

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt

This protocol provides a standard procedure for the amide coupling reaction between 3-aminobenzoic acid and p-anisidine. Optimization may be required based on experimental observations.

Materials:

  • 3-aminobenzoic acid

  • p-anisidine (4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous DCM.[1]

  • Addition of Reagents: To the stirred solution, add p-anisidine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[1]

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Dissolve 3-aminobenzoic acid in anhydrous DCM add_reagents Add p-anisidine, HOBt, and DIPEA start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC portion-wise cool->add_edc stir Stir at room temperature for 12-24h add_edc->stir monitor Monitor by TLC stir->monitor dilute Dilute with organic solvent monitor->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield? check_activation Was the carboxylic acid properly activated? start->check_activation activation_solutions Use fresh/more potent coupling agents. Ensure anhydrous conditions. check_activation->activation_solutions No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes activation_solutions->check_conditions condition_solutions Increase reaction time/temperature. Verify stoichiometry. check_conditions->condition_solutions No side_reactions Consider side reactions (e.g., dimerization). check_conditions->side_reactions Yes success Improved Yield condition_solutions->success side_reactions->success

Caption: A logical workflow for troubleshooting low-yield reactions in the synthesis.

References

Technical Support Center: Purification of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-amino-N-(4-methoxyphenyl)benzamide (CAS: 115175-19-4).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Question 1: My crude product is a dark-colored oil or waxy solid, not a crystalline powder. How should I proceed with purification?

Answer: An oily or non-crystalline crude product is common and can be due to residual solvents or impurities.

  • Initial Step: First, attempt to remove any volatile impurities or residual solvents by placing the crude product under a high vacuum for several hours.

  • Purification Strategy: If the product remains oily, direct crystallization will be difficult. The most effective method for purifying an oily product is silica gel column chromatography. You can dissolve the oil in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase, before loading it onto the column.[1]

Question 2: I'm seeing poor separation between my product and impurities during column chromatography. What can I do to improve this?

Answer: Poor separation is a frequent challenge and can be resolved by optimizing your chromatographic conditions.

  • Optimize the Solvent System: The mobile phase polarity is critical. Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) before running the column.[1] For benzamides, mixtures of hexane/ethyl acetate or dichloromethane/methanol are good starting points.[2] Aim for an Rf value for your target compound between 0.2 and 0.4 on the TLC plate to achieve the best separation on the column.[1]

  • Check Column Loading: Overloading the column is a common cause of poor separation. For a difficult separation, a silica gel-to-crude material ratio of at least 30:1 (w/w) is recommended.[1]

  • Ensure Proper Column Packing: An improperly packed column can lead to solvent channeling, which results in poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the purification process.[1]

Question 3: My product is streaking or tailing on the TLC plate and during column chromatography. What causes this and how can I fix it?

Answer: Streaking or tailing is often caused by the interaction of the basic amino group with the acidic silica gel.

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your mobile phase. Adding 0.1-1% triethylamine (TEA) to the solvent system can neutralize the acidic sites on the silica gel, preventing the adsorption of the amine and leading to sharper peaks and better separation.[2]

  • Consider an Alternative Stationary Phase: If streaking persists, using an amine-functionalized silica column can be a useful alternative as its basic character is more compatible with amine-containing compounds.[3][4]

Question 4: After purification, my final product has a persistent yellow or brown color. How can I remove colored impurities?

Answer: A persistent color may indicate the presence of highly conjugated or oxidized impurities.

  • Activated Charcoal Treatment: If the product is crystalline, you can try treating it with activated charcoal during recrystallization. Dissolve the colored product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration through a pad of celite and then allow the solution to cool and crystallize.[2]

  • Re-purification: If the color persists, a second pass through a chromatography column may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on typical synthetic routes, which often involve the reduction of a nitro-precursor, the most common process-related impurity is the unreacted starting material, 3-nitro-N-(4-methoxyphenyl)benzamide . Other potential impurities include residual starting materials from the initial amide bond formation or by-products from side reactions.

Q2: Which solvent systems are recommended for recrystallizing this compound?

A2: The ideal recrystallization solvent is one that dissolves the compound when hot but not at room temperature.[2] For benzamide derivatives, good solvents to screen include ethanol, methanol, ethyl acetate, and solvent mixtures like ethanol/water or ethyl acetate/hexane.[2] A systematic screening process with small amounts of the crude product is the best approach.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical methods is recommended for comprehensive purity and identity confirmation:[2]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Determines purity based on UV absorbance and confirms the molecular weight of the product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the sample. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for reverse-phase HPLC.[2]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Q4: I have seen references to CAS 120-35-4. Is this the same compound?

A4: No, this is a common point of confusion.

  • Your Target Compound: 3-amino-N-(4-methoxyphenyl )benzamide has the CAS number 115175-19-4 .

  • Isomer: 3-amino-4-methoxy -N-phenyl benzamide has the CAS number 120-35-4 .[5][6] It is crucial to verify the CAS number to ensure you are working with the correct isomer.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

This table provides starting points for developing purification protocols for this compound based on methods used for analogous compounds.

Purification MethodStationary PhaseRecommended Solvent Systems (Gradient or Single)Notes
Flash Column Chromatography Silica GelHexane / Ethyl AcetateA standard system for compounds of moderate polarity.[1][7]
Silica GelDichloromethane / MethanolUseful for more polar compounds.[2]
Silica GelPetroleum Ether / Ethyl AcetateAn alternative to hexane-based systems.[2]
Recrystallization N/AEthanol / WaterA common choice for inducing crystallization of polar compounds.[2]
N/AEthyl Acetate / HexaneA good system for compounds soluble in ethyl acetate but not hexane.[2]
N/AMethanolCan be effective for moderately polar compounds.
Table 2: Purity and Yield Data for Analogous Benzamide Compounds
CompoundPurification MethodPurity AchievedYieldReference
N-(2-(4-Phenylisoxazol-5-yl)phenyl)benzamideColumn ChromatographyWhite Solid, mp 148–150 °C87-91%[7]
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideRecrystallizationWhite Crystals90-91%[8]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideSuction Filtration & Washmp 182–183 °C85.8%[9]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol outlines a standard procedure for purifying a solid by recrystallization.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude solid. Add a few drops of a test solvent and observe solubility at room temperature. If it does not dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.[2]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities (and charcoal, if used).[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol describes a standard method for purifying compounds using a silica gel column.

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.[2]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Visualizations

G General Purification Workflow cluster_0 Initial State cluster_1 Purification Method Selection cluster_2 Purification Pathways cluster_3 Analysis & Final Product Crude_Product Crude Product (Solid or Oil) Is_Solid Is product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General purification workflow for this compound.

G Troubleshooting Column Chromatography cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Solutions cluster_3 Outcome Problem Poor Separation or Streaking Check_Streaking Is there streaking on TLC? Problem->Check_Streaking Check_Rf Is Product Rf 0.2-0.4 on TLC? Optimize_Solvent Adjust mobile phase polarity Check_Rf->Optimize_Solvent No Check_Loading Reduce amount of crude material loaded Check_Rf->Check_Loading Yes Check_Streaking->Check_Rf No Add_TEA Add 0.1-1% Triethylamine to mobile phase Check_Streaking->Add_TEA Yes Improved_Sep Improved Separation Optimize_Solvent->Improved_Sep Add_TEA->Improved_Sep Check_Loading->Improved_Sep

References

Technical Support Center: Recrystallization of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of "3-amino-N-(4-methoxyphenyl)benzamide" and related aromatic amides.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for your compound at the concentration and temperature used.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent to the flask. Amides can sometimes require a larger volume of solvent to dissolve completely.[1] Be mindful that using an excessive amount of solvent can lead to poor recovery of your compound upon cooling.[1][2]

  • Solution 2: Try a Different Solvent. If increasing the solvent volume is ineffective, you may need to select a more appropriate solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[3] Refer to the Solvent Selection Guide in the Experimental Protocols section.

  • Solution 3: Check for Insoluble Impurities. If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these may be insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.[4]

Q2: My compound "oiled out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated to a high degree or if the cooling process is too rapid.[4]

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[5] Then, allow the solution to cool more slowly.

  • Solution 2: Slow Down the Cooling Rate. Rapid cooling can sometimes shock the solution, leading to the formation of an oil.[5] Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

  • Solution 3: Use a Solvent Mixture. Sometimes, using a solvent pair can prevent oiling out. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[4]

Q3: I have a very low yield of crystals after recrystallization.

A3: A low yield can result from several factors, from using too much solvent to premature crystallization.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to completely dissolve your compound.[2] Any excess solvent will retain more of your dissolved product, even after cooling, thus reducing your yield.[1]

  • Solution 2: Ensure Complete Cooling. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Inadequate cooling will result in more of the compound remaining dissolved in the solvent.[1]

  • Solution 3: Avoid Premature Crystallization. If crystals form in the funnel during hot filtration, this can lead to a loss of product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[4]

  • Solution 4: Minimize Rinsing. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q4: No crystals are forming, even after the solution has cooled.

A4: This is a common issue that can often be resolved by inducing crystallization.

  • Solution 1: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[5]

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can induce crystallization.[5]

  • Solution 3: Reduce the Solvent Volume. If the solution is not saturated enough, crystals will not form. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5]

  • Solution 4: Cool to a Lower Temperature. Ensure the solution has been thoroughly chilled in an ice bath.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How do I choose a suitable recrystallization solvent?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q3: How can I remove colored impurities during recrystallization?

A3: If your solution has a noticeable color due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Q4: How can I tell if my recrystallized product is pure?

A4: A common method to assess the purity of a crystalline solid is to measure its melting point range. A pure compound will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be lower and broader.

Experimental Protocols

General Recrystallization Procedure for this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Data Presentation

As no specific quantitative solubility data for "this compound" was found, a qualitative guide is provided based on the properties of similar aromatic amides.

Table 1: Qualitative Solubility Guide for Aromatic Amides

Solvent ClassExamplesGeneral Solubility of Aromatic AmidesRecrystallization Suitability
Polar Protic Ethanol, Methanol, WaterOften soluble when hot, less so when coldGood to Moderate
Polar Aprotic Acetone, Acetonitrile, DMFOften solubleGood
Ethers Diethyl ether, 1,4-DioxaneVariable, can be a good choiceModerate
Halogenated Dichloromethane, ChloroformOften solubleOften used in solvent pairs
Non-polar Hexane, TolueneGenerally poorly solubleOften used as an anti-solvent

Visualizations

Experimental Workflow

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities present) A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Crystals E->F

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic

Troubleshooting_Recrystallization node_action node_action node_success node_success start Problem Occurred oiling_out Compound Oiled Out? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes no_crystals No Crystals Formed? low_yield->no_crystals No use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization Yes slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling success Successful Recrystallization slow_cooling->success use_min_solvent->success induce_crystallization->success

References

Troubleshooting guide for "3-amino-N-(4-methoxyphenyl)benzamide" amide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the synthesis of 3-amino-N-(4-methoxyphenyl)benzamide , a common challenge for researchers and drug development professionals.

Synthesis Overview: this compound

The target compound is synthesized via an amide coupling reaction between 3-aminobenzoic acid and p-anisidine (4-methoxyaniline). The primary challenge in this synthesis is the potential for side reactions, particularly the self-polymerization of 3-aminobenzoic acid, due to the presence of both a carboxylic acid and an amino group on the same molecule. Careful selection of coupling reagents and reaction conditions is crucial for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this type of amide bond formation?

A1: For the synthesis of this compound, several modern coupling reagents are effective. The most common choices include:

  • Uronium/Aminium salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, known for rapid reaction times and suppression of racemization.[1][2][3][4]

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, cost-effective option.[5][6] It is almost always used with an additive like HOBt (N-hydroxybenzotriazole) or OxymaPure to improve efficiency and minimize side reactions.[1][5]

  • Phosphonium salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered substrates.[1][7]

Q2: Why is a base required in the reaction, and which one should I choose?

A2: A non-nucleophilic organic base is critical for two main reasons: it deprotonates the carboxylic acid to form the more reactive carboxylate anion, and it neutralizes acidic byproducts generated during the reaction.[2] A common choice is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, because its steric bulk prevents it from participating in unwanted side reactions.[4][5] Other options include triethylamine (TEA) or N-methylmorpholine (NMM).[8]

Q3: What are the best solvents for this amide coupling reaction?

A3: Polar aprotic solvents are typically used for amide coupling reactions. The most common choices are Dimethylformamide (DMF) and Dichloromethane (DCM).[1][4][5] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would lead to low yields.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows you to track the consumption of the starting materials (3-aminobenzoic acid and p-anisidine) and the formation of the desired product, determining the optimal time to stop the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Carboxylic Acid Activation Ensure the coupling reagent (e.g., HATU, EDC) is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[1] Consider pre-activating the 3-aminobenzoic acid with the coupling reagent and base for 15-30 minutes at 0 °C before adding the p-anisidine.[5][8]
Hydrolysis of Activated Intermediate Use anhydrous solvents and reagents.[1] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Amine Deactivation The amine (p-anisidine) can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][6] Ensure sufficient base (e.g., DIPEA, 2-3 equivalents) is present to neutralize the acid and keep the amine in its free base form.
Suboptimal Reaction Temperature Most amide couplings proceed well at room temperature after initial activation at 0 °C.[3][5] If the reaction is sluggish, gentle heating may be required, but this can also increase side reactions. If side reactions are an issue, running the entire reaction at a lower temperature (0 °C) may be beneficial.[1][8]
Problem 2: Presence of Significant Side Products (e.g., Polymerization)
Potential Cause Recommended Solution
Self-Coupling of 3-Aminobenzoic Acid The amino group of one molecule of 3-aminobenzoic acid can react with the activated carboxyl group of another, leading to oligomers or polymers.[8] To minimize this, use a controlled addition strategy: pre-activate the 3-aminobenzoic acid and then add the p-anisidine solution slowly (dropwise).[8] This ensures the desired nucleophile (p-anisidine) is more likely to react with the activated acid.
Guanidinylation of Amine (with HATU) If using HATU in excess, the free amine (p-anisidine) can react with the HATU reagent itself, forming an undesired guanidinium byproduct.[2] Use the reagents in the correct stoichiometry and avoid large excesses of HATU.
Formation of N-acylurea (with EDC) The O-acylisourea intermediate formed with EDC can rearrange to a stable, unreactive N-acylurea byproduct. Using an additive like HOBt or OxymaPure traps the active intermediate as a more stable ester, preventing this side reaction.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Water-Soluble Byproducts Byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) can complicate purification.[9][10] If using EDC, its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5] For other reagents, washing the organic layer with dilute acid (e.g., 1M HCl), base (e.g., sat. NaHCO₃), and brine during workup is essential to remove unreacted starting materials and byproducts.[5]
Similar Polarity of Product and Impurities If impurities co-elute with the product during column chromatography, optimizing the solvent system is necessary. A different solvent system or using a gradient elution may improve separation. Recrystallization is also a powerful purification technique if a suitable solvent can be found.

Experimental Protocols & Data

Comparative Data on Coupling Reagents

The following table presents representative data for the synthesis of this compound using different coupling conditions.

Coupling Reagent Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Purity (LCMS)
HATU (1.1 eq)DIPEA (2.5)DMF0 → RT285>98%
EDC (1.2 eq) / HOBt (1.2 eq)DIPEA (2.5)DMF0 → RT678>97%
EDC (1.2 eq)DIPEA (2.5)DMF0 → RT845~80%
PyBOP (1.1 eq)DIPEA (2.5)DCM0 → RT382>98%

Note: Data is illustrative and actual results may vary based on specific experimental conditions and purity of reagents.

Protocol 1: Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15 minutes to allow for pre-activation of the carboxylic acid.[5][8]

  • In a separate flask, dissolve p-anisidine (1.05 eq) in a small amount of anhydrous DMF.

  • Slowly add the p-anisidine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Amide Coupling using EDC/HOBt
  • To a round-bottom flask, add 3-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and p-anisidine (1.05 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.[5]

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Follow steps 8-12 from Protocol 1 for the aqueous workup and purification.

Visualized Workflows

G cluster_process Process Steps cluster_product Final Product r1 3-Aminobenzoic Acid p1 1. Pre-activation (0°C, 15 min) r2 p-Anisidine c1 Coupling Reagent (e.g., HATU, EDC/HOBt) b1 Base (e.g., DIPEA) s1 Anhydrous Solvent (e.g., DMF) p2 2. Amine Addition (Slow, 0°C) p1->p2 p3 3. Reaction (RT, 2-12h) p2->p3 p4 4. Workup & Purification p3->p4 prod This compound p4->prod

Caption: Experimental workflow for the synthesis of this compound.

G problem Low or No Yield Observed cause1 Poor Acid Activation? problem->cause1 cause2 Hydrolysis? problem->cause2 cause3 Side Reactions? problem->cause3 cause4 Amine Inactive? problem->cause4 sol1a Check reagent quality & stoichiometry cause1->sol1a sol1b Pre-activate acid before adding amine cause1->sol1b sol2 Use anhydrous solvents & inert atmosphere cause2->sol2 sol3 Add amine slowly; Use HOBt with EDC cause3->sol3 sol4 Ensure sufficient base (2-3 eq DIPEA) cause4->sol4

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

References

Technical Support Center: Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative synthetic routes for 3-amino-N-(4-methoxyphenyl)benzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Alternative Synthetic Routes

Two primary retrosynthetic pathways are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Reduction of a Nitro Intermediate. This is a robust and widely used method that involves the initial coupling of a 3-nitrobenzoic acid derivative with 4-methoxyaniline (p-anisidine), followed by the reduction of the nitro group to the target amine.

  • Route B: Direct Amide Coupling. This route involves the direct coupling of 3-aminobenzoic acid with 4-methoxyaniline. This approach is more direct but can be challenging due to the presence of the free amino group on the benzoic acid, which can lead to side reactions or require protection/deprotection steps.

G cluster_A Route A: Nitro Reduction Pathway cluster_B Route B: Direct Coupling Pathway A_start 3-Nitrobenzoic Acid A_mid 3-Nitro-N-(4-methoxyphenyl)benzamide A_start->A_mid Amide Coupling (e.g., SOCl₂, PCl₃) A_end This compound A_mid->A_end Nitro Reduction (e.g., SnCl₂/HCl, Fe/HCl, H₂/Pd-C) B_start 3-Aminobenzoic Acid + 4-Methoxyaniline B_end This compound B_start->B_end Direct Amide Coupling (e.g., HATU, EDCI)

Caption: Alternative synthetic pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited route involves the amidation of a 3-nitrobenzoic acid derivative with 4-methoxyaniline, followed by the reduction of the intermediate nitro compound. A specific example starts with 3-nitro-4-chlorobenzoic acid, which is first condensed with aniline and then methoxylated before reduction.[1][2] This multi-step approach (Route A) is often preferred because it avoids potential side reactions associated with the free amino group in 3-aminobenzoic acid and typically results in higher overall yields and easier purification.

Q2: Which coupling reagents are effective for the direct amidation of 3-aminobenzoic acid (Route B)?

A2: For direct amide coupling, especially with less nucleophilic anilines, potent coupling reagents are recommended.[3] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) can facilitate the reaction. However, careful optimization is required to prevent polymerization and other side reactions.

Q3: What are the best methods for reducing the nitro group in 3-nitro-N-(4-methoxyphenyl)benzamide?

A3: Several methods are effective for this reduction. Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a very clean method.[4] Metal-acid systems like tin(II) chloride (SnCl₂) in ethanol/HCl or iron powder (Fe) in acetic acid or HCl are also highly effective and commonly used.[1][4] The choice depends on the scale of the reaction, available equipment, and tolerance of other functional groups.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Staining with UV light and/or a potassium permanganate stain can help visualize the spots.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

G problem Problem Encountered low_yield Low or No Product Yield problem->low_yield impure Impure Product (Multiple Spots on TLC) problem->impure incomplete Incomplete Reaction problem->incomplete sol_nucleo Cause: Low Nucleophilicity of Amine low_yield->sol_nucleo If Amide Coupling Step sol_reagents Cause: Reagent Quality /Stoichiometry low_yield->sol_reagents sol_purify Solution: - Optimize TLC solvent system for better separation. - Perform column chromatography carefully. - Consider recrystallization. impure->sol_purify Post-Reaction sol_conditions Cause: Suboptimal Conditions incomplete->sol_conditions sol_coupling Solution: - Use a more potent coupling reagent (HATU). - Convert acid to acyl chloride first. - Ensure anhydrous conditions. sol_nucleo->sol_coupling sol_reagents_fix Solution: - Check purity of starting materials. - Verify accurate measurement of reactants. sol_reagents->sol_reagents_fix sol_conditions_fix Solution: - Increase reaction time or temperature. - Use a slight excess of one reactant. sol_conditions->sol_conditions_fix

Caption: A troubleshooting workflow for common synthesis issues.

Q5: My amide coupling reaction (Route A or B) has a very low yield. What went wrong?

A5:

  • Ineffective Acid Activation: The carboxylic acid may not be sufficiently activated. Consider using a more powerful coupling reagent or converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride before adding the aniline.[3]

  • Low Nucleophilicity of Aniline: 4-methoxyaniline is reasonably nucleophilic, but substituted anilines can be poor nucleophiles.[5] Driving the reaction with a stronger coupling agent or higher temperatures may be necessary.

  • Moisture: Amide coupling reactions are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Incorrect Stoichiometry: Ensure accurate measurements of all reactants.[3]

Q6: The reduction of the nitro group is incomplete or shows multiple byproducts. What should I do?

A6:

  • Insufficient Reducing Agent/Catalyst: Ensure you are using a sufficient molar excess of the reducing agent (e.g., SnCl₂, Fe) or an adequate loading of the catalyst (e.g., Pd/C).

  • Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to go to completion. Monitor carefully by TLC until the starting material spot has completely disappeared.

  • Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material (especially sulfur-containing compounds) can poison the catalyst. Purifying the nitro-intermediate before reduction is crucial.

Q7: I am having difficulty purifying the final product. What are the best techniques?

A7:

  • Column Chromatography: This is the most effective method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to find the optimal separation conditions.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (like ethanol, isopropanol, or ethyl acetate/hexane mixtures) can significantly improve purity.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatography or recrystallization.

Detailed Experimental Protocols

The following protocols are adapted from published literature and represent common procedures for the synthesis.

Protocol 1: Synthesis via Nitro-Intermediate (Route A, adapted from patent CN105753731A) [1][2]

Step 1a: Synthesis of 3-nitro-4-chlorobenzanilide

  • To a 1L reaction vessel, add 3-nitro-4-chlorobenzoic acid (50 kg), chlorobenzene (200 kg), and aniline (27 kg).

  • Begin stirring and heat the mixture to 70-80 °C.

  • Slowly add phosphorus trichloride (20 kg) dropwise.

  • After the addition is complete, increase the temperature to 100 °C and maintain for 2 hours.

  • Cool the reaction to room temperature and add water (400 kg). Heat to reflux, then distill off the chlorobenzene.

  • Cool the remaining mixture, filter the solid, and dry to obtain 3-nitro-4-chlorobenzanilide.

Step 1b: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide (via methoxylation) Note: This step is a variation from the patent which uses aniline first. For the target molecule, one would use 4-methoxyaniline in Step 1a or proceed with a different starting material like 3-nitrobenzoic acid.

Step 2: Synthesis of 3-nitro-4-methoxybenzanilide

  • In a 1L reaction vessel, add methanol (400 kg) and 3-nitro-4-chlorobenzanilide (55.4 kg).

  • Add potassium hydroxide (12.3 kg) and heat the mixture to reflux for 8 hours.

  • Cool the mixture, filter the resulting solid, wash with water, and dry to obtain 3-nitro-4-methoxybenzanilide.

Step 3: Reduction to 3-amino-4-methoxybenzanilide

  • To a reaction vessel, add methanol (400 kg), the product from Step 2 (51.7 kg), and water (100 kg).

  • Heat to 50-60 °C and add iron powder (40 kg) in portions.

  • Add concentrated hydrochloric acid (2 kg) dropwise.

  • Maintain the reaction at reflux for 4 hours.

  • Cool, filter, wash the solid with water, and dry to obtain the final product.

Comparative Data Tables

The following table summarizes typical reaction parameters and outcomes from the patented literature, providing a baseline for experimental planning.[1][2]

StepReactantsReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Amidation 3-nitro-4-chlorobenzoic acid, AnilinePCl₃Chlorobenzene100295.898.1
Methoxylation 3-nitro-4-chlorobenzanilideKOHMethanolReflux894.999.0
Reduction 3-nitro-4-methoxybenzanilideFe / HClMethanol/WaterReflux4~95 (est.)>99.0

References

Technical Support Center: Scalable Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of 3-amino-N-(4-methoxyphenyl)benzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. Two common synthetic routes are considered:

  • Route A: Direct amidation of 3-aminobenzoic acid with 4-methoxyaniline.

  • Route B: Amidation of 3-nitrobenzoic acid with 4-methoxyaniline, followed by reduction of the nitro group.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective activation of carboxylic acid (Route A/B): The coupling agent (e.g., DCC, EDC) may be degraded, or the formation of the acyl chloride may be incomplete.- Use fresh or properly stored coupling agents. - For acyl chloride formation, ensure anhydrous conditions and use a slight excess of thionyl chloride or oxalyl chloride.[1] - Consider alternative coupling reagents such as HATU or T3P for improved efficiency, though cost may be a factor on a larger scale.[2]
2. Low nucleophilicity of the amine: The aromatic amine (4-methoxyaniline) may not be sufficiently reactive under the chosen conditions.- If using a coupling agent, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate. - For the acyl chloride route, ensure a suitable base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct, which can protonate the amine, rendering it non-nucleophilic.[3]
3. Incomplete reduction of the nitro group (Route B): The reducing agent may be insufficient or inactive, or the reaction conditions may not be optimal.- Ensure the catalyst (e.g., Pd/C) for hydrogenation is not poisoned and is used in the correct loading. - For metal/acid reductions (e.g., Sn/HCl), ensure a sufficient molar excess of the metal and acid. - Monitor the reaction by TLC or HPLC to ensure complete conversion.
Formation of Significant Byproducts 1. Diacylation: The amino group of 3-aminobenzoic acid (Route A) or the product (Route A/B) may react with another molecule of the activated benzoic acid.- Use a controlled stoichiometry of the activating agent and the benzoic acid derivative. - Add the activated acid slowly to the solution of the amine to maintain a low concentration of the acylating agent.
2. Polymerization/Oligomerization: Side reactions can occur at elevated temperatures, especially during large-scale reactions.- Optimize the reaction temperature; avoid excessive heat. - Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
3. Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product with starting materials.- Increase the reaction time or temperature, monitoring by TLC/HPLC. - Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
Difficulties in Product Purification 1. Oiling out during recrystallization: The product may not crystallize properly from the chosen solvent system.- Experiment with different solvent systems. A mixture of a "good" solvent (in which the product is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) is often effective (e.g., ethanol/water, ethyl acetate/hexanes).[4] - Ensure slow cooling to promote the formation of pure crystals. Seeding with a small crystal of the pure product can induce crystallization.[4]
2. Co-elution during column chromatography: Impurities may have similar polarity to the product, making separation difficult.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase if silica gel is not providing adequate separation.
3. Residual coupling agent byproducts: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to remove.- If using DCC, the urea byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, for better solubility of byproducts for removal, consider using a water-soluble carbodiimide like EDC, which can be removed with an aqueous wash.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a scalable basis?

A1: The two most common and scalable approaches are:

  • Direct Amidation: This involves the reaction of 3-aminobenzoic acid with 4-methoxyaniline. The carboxylic acid needs to be activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as a carbodiimide (e.g., DCC, EDC).[6]

  • Nitro-Precursor Route: This is a two-step process that starts with the amidation of 3-nitrobenzoic acid with 4-methoxyaniline to form 3-nitro-N-(4-methoxyphenyl)benzamide. This intermediate is then reduced to the target compound. The reduction can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or using a metal in acidic media (e.g., Sn/HCl, Fe/HCl).[7][8]

Q2: Which coupling agent is most suitable for a large-scale synthesis?

A2: The choice of coupling agent for a large-scale synthesis depends on factors like cost, efficiency, and ease of byproduct removal.

  • Thionyl chloride (SOCl₂): Cost-effective for converting the carboxylic acid to an acyl chloride. However, it generates HCl and SO₂ as byproducts, which need to be managed.[1]

  • Carbodiimides (e.g., DCC, EDC): DCC is inexpensive, but the byproduct, dicyclohexylurea (DCU), has low solubility and can be difficult to remove completely.[5] EDC is more expensive, but its urea byproduct is water-soluble, simplifying purification through aqueous workup.[5][6]

  • Other reagents (e.g., T3P, HATU): These are often more efficient and generate byproducts that are easier to remove, but they are generally more expensive and may not be economically viable for very large-scale production.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate or injected into an HPLC system and compared to the starting materials and a pure sample of the product (if available). This allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q4: What is the best method for purifying the crude this compound?

A4: The most common and effective purification method for aromatic amides like this is recrystallization.[4] The choice of solvent is crucial. Common solvents for recrystallization of amides include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[4] If recrystallization does not yield a product of sufficient purity, column chromatography over silica gel is a viable alternative.[9]

Q5: What are the key safety considerations for this synthesis?

A5: Key safety considerations include:

  • Handling of corrosive and hazardous reagents: Reagents like thionyl chloride, strong acids, and bases should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic reactions: Amide bond formation can be exothermic. For large-scale reactions, the addition of reagents should be controlled, and adequate cooling should be available to manage the reaction temperature.

  • Catalytic hydrogenation: If using H₂ gas for the reduction of the nitro group, appropriate safety measures for handling flammable gases must be in place. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air.

Experimental Protocols

Protocol 1: Direct Amidation via Acyl Chloride (Route A Adaptation)

  • Acyl Chloride Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 3-aminobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane, toluene). Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution). Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude 3-aminobenzoyl chloride in an anhydrous solvent. In a separate vessel, dissolve 4-methoxyaniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in the same solvent. Cool the amine solution in an ice bath and slowly add the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Protocol 2: Nitro-Precursor Route (Route B)

  • Amidation of 3-Nitrobenzoic Acid: Follow the procedure in Protocol 1, but use 3-nitrobenzoic acid instead of 3-aminobenzoic acid.

  • Nitro Group Reduction: Dissolve the resulting 3-nitro-N-(4-methoxyphenyl)benzamide in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalyst, such as 5-10% palladium on carbon. Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring until the uptake of hydrogen ceases.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization.

Data Presentation

Parameter Route A (Direct Amidation) Route B (Nitro-Precursor) Reference/Notes
Typical Yield 60-85%70-90% (over two steps)Yields are highly dependent on reaction scale and purification method.
Reaction Temperature 0°C to refluxAmidation: 0°C to reflux; Reduction: Room temperature
Reaction Time 12-24 hoursAmidation: 12-24 hours; Reduction: 2-12 hoursMonitor by TLC/HPLC for completion.
Common Solvents Dichloromethane, Toluene, THFAmidation: DCM, Toluene; Reduction: Ethanol, Methanol, Ethyl AcetateSolvent choice depends on the specific reagents and conditions.
Purification Method Recrystallization, Column ChromatographyRecrystallization, Column Chromatography[4]

Visualizations

Synthesis_Workflows cluster_A Route A: Direct Amidation cluster_B Route B: Nitro-Precursor Route A1 3-Aminobenzoic Acid A2 3-Aminobenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂ A3 This compound A2->A3 4-Methoxyaniline, Base B1 3-Nitrobenzoic Acid B2 3-Nitro-N-(4-methoxyphenyl)benzamide B1->B2 Activation, then 4-Methoxyaniline B3 This compound B2->B3 Reduction (e.g., H₂/Pd-C)

Caption: Synthetic workflows for this compound.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Q1 Is the carboxylic acid activated? Start->Q1 S1 Check activating agent quality and reaction conditions. Q1->S1 No Q2 Is the amine nucleophilic enough? Q1->Q2 Yes End Optimize and repeat S1->End S2 Add catalyst (e.g., DMAP) or ensure proper base is used. Q2->S2 No Q3 Is the nitro reduction complete (Route B)? Q2->Q3 Yes S2->End S3 Check catalyst activity and reaction time/pressure. Q3->S3 No Q3->End Yes S3->End

Caption: Troubleshooting flowchart for low-yield reactions.

References

"3-amino-N-(4-methoxyphenyl)benzamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-N-(4-methoxyphenyl)benzamide. The information provided is based on general chemical principles and established methodologies for stability testing of related pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

Based on its chemical structure, which contains amine, amide, and methoxy functional groups, this compound may be susceptible to degradation under certain conditions. Key potential stability issues include:

  • Hydrolysis: The amide bond can undergo hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation of the compound.

A safety data sheet for a related compound suggests it is stable under normal conditions but incompatible with oxidizing agents[1].

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be predicted based on its functional groups.

  • Hydrolytic Degradation:

    • Acid or base-catalyzed hydrolysis of the amide bond would yield 3-aminobenzoic acid and p-anisidine.

  • Oxidative Degradation:

    • Oxidation of the aromatic amine can lead to the formation of nitroso, nitro, and polymeric impurities. These are often colored, which may be an initial indicator of degradation.

  • Photodegradation:

    • Photolytic cleavage or rearrangement reactions could lead to a variety of complex degradation products.

Q3: How can I prevent the degradation of this compound during storage and handling?

To ensure the stability of this compound, the following precautions are recommended:

  • Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, consider refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Avoid exposure to high temperatures, direct sunlight, and sources of oxidation. When preparing solutions, use de-gassed solvents and consider the use of antioxidants if compatible with your experimental setup.

  • pH Control: For solutions, maintain a pH near neutral unless the experimental protocol requires acidic or basic conditions. Buffer solutions can help to maintain a stable pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of solid compound or solution (e.g., turning yellow or brown) Oxidation of the primary amine group.Store the compound under an inert atmosphere. Prepare solutions fresh using de-gassed solvents. Consider adding an antioxidant if permissible for the application.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound due to hydrolysis, oxidation, or photolysis.Review the sample preparation and storage conditions. Ensure the mobile phase and diluents are compatible and at an appropriate pH. Protect samples from light.
Poor recovery or loss of compound during workup Adsorption to surfaces or degradation under experimental conditions.Use silanized glassware to minimize adsorption. Evaluate the pH and temperature of all extraction and purification steps.
Inconsistent experimental results Instability of the compound in the experimental medium.Perform a time-course study to assess the stability of the compound under your specific experimental conditions. Analyze samples at regular intervals to monitor for degradation.

Experimental Protocols

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[2]. Below are generalized protocols for conducting such studies on this compound.

Forced Degradation Protocol

This protocol outlines the stress conditions to be applied to a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

Stress Condition Methodology
Acid Hydrolysis Add 1N HCl to the sample solution. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before analysis[3].
Base Hydrolysis Add 1N NaOH to the sample solution. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.
Oxidation Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analytical Method for Stability Testing

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
Injection Volume 10 µL

Visualizations

Logical Workflow for Investigating Stability Issues

G observe Observe Instability (e.g., discoloration, new peaks) characterize Characterize Degraded Sample (LC-MS, NMR) observe->characterize forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) observe->forced_degradation Hypothesize Cause identify Identify Potential Degradation Products characterize->identify pathway Propose Degradation Pathway identify->pathway storage Optimize Storage and Handling Conditions pathway->storage method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_dev->characterize formulation Reformulate if Necessary storage->formulation

Caption: A logical workflow for troubleshooting and addressing the stability of this compound.

Potential Degradation Pathways

G parent This compound hydrolysis_products 3-aminobenzoic acid + p-anisidine parent->hydrolysis_products Acid/Base Hydrolysis oxidation_products Oxidized Species (Nitroso, Nitro, Polymers) parent->oxidation_products Oxidation (O2, H2O2) photolysis_products Photodegradation Products parent->photolysis_products Photolysis (UV light)

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Purification of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of 3-amino-N-(4-methoxyphenyl)benzamide.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude product is off-color (yellow/brown) and has a broad melting point range. What are the likely impurities?

A1: Discoloration and a wide melting point range typically indicate the presence of impurities. Common culprits include:

  • Unreacted Starting Materials: Residual 3-aminobenzoic acid derivatives or 4-methoxyaniline.

  • Reaction Intermediates: If the synthesis involves the reduction of a nitro group, residual 3-nitro-N-(4-methoxyphenyl)benzamide is a common impurity.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Side-Products: Impurities from reagents used in the amidation reaction, such as byproducts from coupling agents.[1][2]

Q2: What is the most effective initial technique for purifying the crude product?

A2: Recrystallization is typically the method of choice for the initial purification of solid amides.[3] It is highly effective at removing significant amounts of impurities quickly. For aromatic amides, common and effective solvents to try include ethanol, acetone, acetonitrile, or mixed solvent systems like ethanol/water.[3][4]

Q3: I'm observing significant streaking or tailing on my silica gel TLC plate. What is causing this and how can I fix it?

A3: The basic amino group (-NH2) on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking.[5] To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your mobile phase.[6] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing precise percentages of the main compound and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify minor impurities by detecting their characteristic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[7]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range.[8]

Part 2: Purification Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation During Recrystallization 1. Too much solvent was used. [9] 2. The solution is supersaturated but requires nucleation.[9] 3. The compound may be too soluble in the chosen solvent even when cold.1. Reduce the solvent volume by gentle heating or rotary evaporation and allow it to cool again.[9] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[10] 3. Change the solvent or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble).
Product "Oils Out" Instead of Crystallizing 1. The solution is cooling too rapidly.[11] 2. The melting point of the impure compound is below the boiling point of the solvent. 3. High concentration of impurities.1. Re-heat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly (e.g., by insulating the flask).[11] 2. Switch to a lower-boiling point solvent or use a mixed-solvent system.[11] 3. Perform an initial purification by flash chromatography to remove the bulk of impurities before attempting recrystallization.
Poor Separation or Compound Stuck on Column (Flash Chromatography) 1. Incorrect Mobile Phase Polarity: The eluent is not polar enough to move the compound. 2. Strong Adsorption to Silica: The basic amine group is strongly interacting with the acidic silica.[5] 3. Compound Instability: The compound may be degrading on the acidic silica.[12]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[13] 2. Add 0.5-2% triethylamine to the mobile phase to neutralize the silica.[6] 3. Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-bonded).[14]
Low Yield After Purification 1. Excessive Solvent in Recrystallization: Too much product remains dissolved in the mother liquor.[10] 2. Premature Crystallization: Product crystallized during a hot filtration step.[11] 3. Loss on Column: Irreversible adsorption or degradation on the chromatography column.1. Use the minimum amount of hot solvent for dissolution. Cool the mother liquor in an ice bath to maximize recovery.[11] 2. Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[15] 3. Deactivate the silica with triethylamine before running the column or use an alternative stationary phase.[6][14]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the standard procedure for purifying solids via recrystallization.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that show poor room temperature solubility. An ideal solvent will completely dissolve the compound when hot.[10]

  • Allow the hot solutions to cool. The best solvent will yield a large quantity of crystals upon cooling.

Table 1: Recommended Solvents for Screening

Solvent SystemPolarityTypical Use
EthanolPolarGeneral use for amides.[3]
Methanol / WaterPolarGood for compounds with moderate polarity.[16]
Ethyl Acetate / HeptaneMedium/Non-polarEffective for a wide range of aromatic compounds.[16]
AcetonitrilePolarOften gives very pure crystals for amides.[3]
Acetone / WaterPolarAnother common mixed-solvent system.[16]

2. Recrystallization Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[15]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is used when recrystallization is ineffective or to separate multiple components.

1. Mobile Phase Selection:

  • Using Thin Layer Chromatography (TLC), test various solvent systems. A good system will give your target compound an Rf value of approximately 0.2-0.4.[6]

  • For this compound, start with a mixture of Ethyl Acetate and Hexane.[13]

  • Remember to add 0.5-2% triethylamine to the solvent mixture to prevent streaking.[6]

Table 2: Recommended Starting Conditions for Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with 30-50% Ethyl Acetate in Hexane (+ 1% Triethylamine). Adjust polarity based on TLC results.[13]
Elution Method A gradient elution (gradually increasing the polarity) can improve separation of closely related impurities.[6]

2. Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[17]

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air or nitrogen) to begin elution. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visualization of Workflows

Crude Crude Product Recrystallize Recrystallization Crude->Recrystallize PurityCheck1 Assess Purity (TLC, Melting Point) Recrystallize->PurityCheck1 Column Flash Column Chromatography PurityCheck1->Column Purity < 98% Pure Pure Product PurityCheck1->Pure Purity > 98%? PurityCheck2 Assess Purity (HPLC, NMR) Column->PurityCheck2 PurityCheck2->Column Re-purify PurityCheck2->Pure Purity > 99%?

Caption: General purification workflow for this compound.

Start Cooled Solution (No Crystals) Scratch 1. Scratch Flask Start->Scratch Seed 2. Add Seed Crystal Scratch->Seed No Success Crystals Form Scratch->Success Yes Concentrate 3. Reduce Solvent Volume Seed->Concentrate No Seed->Success Yes IceBath 4. Cool in Ice Bath Concentrate->IceBath No Concentrate->Success Yes IceBath->Success Yes Failure Re-evaluate Solvent IceBath->Failure No

Caption: Troubleshooting logic for inducing crystallization.

References

Validation & Comparative

Spectral Data Validation: A Comparative Guide for 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 3-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public experimental spectra for the target compound, this guide utilizes predicted ¹H and ¹³C NMR data and compares it with experimental data of structurally related analogs: 3-aminobenzamide and N-(4-methoxyphenyl)acetamide. This approach serves as a framework for spectral data validation, offering insights into the expected spectral features of this compound.

Data Presentation

The following tables summarize the predicted and experimental spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound Aromatic-H (aminobenzoyl ring)6.7 - 7.5N/A
Aromatic-H (methoxyphenyl ring)6.9, 7.6N/A
NH (amide)~8.2N/A
NH₂ (amino)~3.8N/A
OCH₃ (methoxy)~3.8N/A
3-aminobenzamide Aromatic-HN/A6.7 - 7.3[1][2]
NH₂ (amide and amino)N/A5.4 (NH₂), 7.3, 7.8 (CONH₂)[2]
N-(4-methoxyphenyl)acetamide Aromatic-HN/A6.8, 7.4[3]
NH (amide)N/A~8.9[3]
OCH₃ (methoxy)N/A3.75[3]
CH₃ (acetyl)N/A2.05[3]

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound C=O (amide)~166N/A
Aromatic-C (aminobenzoyl ring)114 - 148N/A
Aromatic-C (methoxyphenyl ring)114 - 156N/A
OCH₃ (methoxy)~55N/A
3-aminobenzamide C=O (amide)N/A171.1[4]
Aromatic-CN/A114.2, 116.9, 117.8, 129.1, 135.2, 147.9[4]
N-(4-methoxyphenyl)acetamide C=O (amide)N/A168.5[5]
Aromatic-CN/A114.1, 122.0, 131.3, 156.3[5]
OCH₃ (methoxy)N/A55.4[5]
CH₃ (acetyl)N/A24.2[5]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)Key IR Peaks (cm⁻¹)
This compound 242.27Predicted: 242 (M+), 120 (aminobenzoyl fragment), 123 (methoxyphenyl isocyanate fragment)Predicted: ~3400-3200 (N-H), ~1640 (C=O), ~1600, 1500 (C=C aromatic), ~1240 (C-O)
3-aminobenzamide 136.15[1]136, 120, 92, 65[6][7]3416, 3328, 3217 (N-H), 1651 (C=O), 1621, 1587 (C=C aromatic) [SpectraBase]
N-(4-methoxyphenyl)acetamide 165.19[3]165, 150, 122, 108, 80[3]3301 (N-H), 1658 (C=O), 1607, 1555, 1511 (C=C aromatic), 1240 (C-O) [SpectraBase]

Experimental Protocols

Standard protocols for acquiring the spectral data are outlined below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the spectrum, perform baseline correction, and calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are used.

  • Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Place the mixture into a pellet die and press it under high pressure (several tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mandatory Visualization

Spectral_Data_Validation_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Validation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Analogs Reference Analogs (e.g., 3-aminobenzamide) Analogs->NMR Analogs->MS Analogs->IR Experimental_Data Experimental Spectral Data NMR->Experimental_Data MS->Experimental_Data IR->Experimental_Data Predicted_Data Predicted Spectral Data Comparison Comparative Analysis Predicted_Data->Comparison Experimental_Data->Comparison Validation Structure Confirmation and Purity Assessment Comparison->Validation

Caption: Workflow for spectral data validation.

Caption: Chemical structure and key functional groups.

References

A Comparative Analysis of ¹H and ¹³C NMR Spectra of 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-amino-N-(4-methoxyphenyl)benzamide. Understanding the distinct NMR signatures is crucial for the unambiguous identification and characterization of this molecule, a key aspect in synthetic chemistry and drug development. This document presents predicted spectral data based on the analysis of its constituent chemical moieties, a detailed experimental protocol for acquiring such spectra, and a visual representation of the molecule's structure-spectra correlation.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are derived from established chemical shift values for analogous functional groups and substitution patterns on aromatic rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine and amide protons, and the methoxy group protons. The integration of each signal will reflect the number of protons it represents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Amide N-H~9.5 - 10.5Singlet1H
Aromatic C-H (H-2', H-6')~7.5 - 7.7Doublet2H
Aromatic C-H (H-5)~7.2 - 7.4Triplet1H
Aromatic C-H (H-2, H-6)~7.0 - 7.2Multiplet2H
Aromatic C-H (H-3', H-5')~6.8 - 7.0Doublet2H
Aromatic C-H (H-4)~6.6 - 6.8Multiplet1H
Amine N-H₂~5.0 - 5.5Broad Singlet2H
Methoxy O-CH₃~3.8Singlet3H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O~165 - 168
Aromatic C-O (C-4')~155 - 158
Aromatic C-N (C-3)~148 - 150
Aromatic C-1'~131 - 133
Aromatic C-1~135 - 137
Aromatic C-5~129 - 131
Aromatic C-2', C-6'~121 - 123
Aromatic C-6~118 - 120
Aromatic C-2~116 - 118
Aromatic C-4~114 - 116
Aromatic C-3', C-5'~114 - 116
Methoxy O-CH₃~55 - 57

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte signals. DMSO-d₆ is often a good choice for amides as it allows for the observation of exchangeable N-H protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

2. Instrument Setup:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • The spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

Structure-Spectra Correlation

The following diagram illustrates the chemical structure of this compound with labeled atoms to aid in the correlation of the NMR signals to their corresponding positions within the molecule.

This compound mol label_NH_amide N-H (amide) label_H2_H6_prime H-2', H-6' label_H5 H-5 label_H2_H6 H-2, H-6 label_H3_H5_prime H-3', H-5' label_H4 H-4 label_NH2 N-H₂ label_OCH3 O-CH₃ label_CO C=O label_C4_prime C-4' label_C3 C-3 label_C1_prime C-1' label_C1 C-1

Caption: Molecular structure of this compound with key proton and carbon positions labeled for NMR spectral assignment.

A Comparative Performance Analysis of Dye Intermediates: 3-Amino-4-methoxy-N-phenylbenzamide vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye and pigment manufacturing, the selection of high-performance intermediates is a critical determinant of final product quality, influencing characteristics from color vibrancy and fastness to overall stability. This guide provides an in-depth comparison of 3-amino-4-methoxy-N-phenylbenzamide (CAS No. 120-35-4), a key intermediate in the synthesis of a range of high-performance pigments, against other widely used dye intermediates. This analysis is intended for researchers, scientists, and professionals in the drug development and chemical industries, offering a data-driven perspective on performance metrics and experimental protocols.

Overview of 3-Amino-4-methoxy-N-phenylbenzamide

3-Amino-4-methoxy-N-phenylbenzamide, also known as 3-amino-4-methoxybenzanilide, is a crucial building block in the synthesis of various organic pigments.[1][2][3] Its molecular structure is particularly suited for creating azoic dyes, where it acts as the diazo component.[3] This intermediate is integral to the production of a spectrum of red pigments, including Pigment Red 31, Pigment Red 32, Pigment Red 146, and Pigment Red 176, which are valued for their strong color and lightfastness.[4] The purity of this intermediate directly impacts the performance characteristics of the final pigment.[3] It is typically supplied as a white to light yellow powder.[4]

Performance Comparison with Alternative Dye Intermediates

The performance of a dye intermediate is a multifaceted assessment of its efficiency in dye synthesis and the quality of the resulting dye. Key parameters include dye yield, purity of the final product, and the fastness properties (light, wash, and rub fastness) of the dyed substrate. While specific quantitative data for a direct head-to-head comparison is often proprietary and application-dependent, a qualitative and functional comparison can be drawn based on the typical applications and known characteristics of common dye intermediates.

Other prominent dye intermediates include Beta Naphthol, Vinyl Sulfone, H-Acid, Gamma Acid, and J-Acid.[5][6][7] These compounds serve as foundational materials for a wide array of dyes used across the textile, leather, paper, and plastics industries.[5][8] For instance, H-Acid is a popular intermediate for a variety of dyes, while Vinyl Sulfone is essential for producing reactive dyes that form strong covalent bonds with fibers like cotton.[6][7]

Dye Intermediate CAS Number Typical Dye Class Key Performance Characteristics Common Applications
3-Amino-4-methoxy-N-phenylbenzamide 120-35-4Azoic (Pigments)Excellent color strength and lightfastness in red pigments.High-performance coatings, printing inks, plastics.[3][4]
Beta Naphthol 135-19-3Azo, NaphtholGood light and wash fastness.Textiles, pigments, food colorants.[6]
Vinyl Sulfone 7745-17-7ReactiveHigh reactivity, forms strong covalent bonds with cellulosic fibers, excellent wash fastness.Cotton and other cellulosic fiber dyeing.[6]
H-Acid 90-20-0AzoVersatile intermediate for a wide range of colors with good fastness properties.Textiles, leather, paper.[5][7]
Gamma Acid 90-51-7AzoUsed for producing red and violet dyes.Textiles, leather.[5][6]
J-Acid 87-02-5AzoImportant for red and bluish-red dyes.Textiles, leather.[5][6]

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and evaluation of dyes. Below are generalized protocols for the diazotization of an aromatic amine and subsequent coupling, which are central to the synthesis of azo dyes and pigments using intermediates like 3-amino-4-methoxy-N-phenylbenzamide.

Diazotization of 3-Amino-4-methoxy-N-phenylbenzamide

Objective: To convert the primary aromatic amine group of 3-amino-4-methoxy-N-phenylbenzamide into a diazonium salt.

Materials:

  • 3-Amino-4-methoxy-N-phenylbenzamide

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Dissolve a specific molar quantity of 3-amino-4-methoxy-N-phenylbenzamide in dilute hydrochloric or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.

  • Continue stirring for 15-30 minutes after the addition is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper. The formation of a diazonium salt is indicated by a blue-black color.

Azo Coupling Reaction

Objective: To react the diazonium salt with a coupling component to form the azo dye or pigment.

Materials:

  • Diazonium salt solution from the previous step

  • Coupling component (e.g., a naphthol derivative)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution

  • Ice

Procedure:

  • Dissolve the coupling component in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature below 10 °C and control the pH of the reaction mixture as required for the specific coupling reaction.

  • The colored dye or pigment will precipitate out of the solution.

  • Stir the mixture for a specified period to ensure the completion of the reaction.

  • Isolate the product by filtration, wash it thoroughly with water to remove any unreacted starting materials and salts, and then dry it.

Visualizing the Process

To better illustrate the workflow and relationships in dye synthesis and evaluation, the following diagrams are provided.

DyeSynthesisWorkflow cluster_synthesis Dye Synthesis cluster_purification_evaluation Purification & Evaluation Intermediate Dye Intermediate (e.g., 3-amino-4-methoxy-N-phenylbenzamide) Diazotization Diazotization Intermediate->Diazotization Coupling Azo Coupling Diazotization->Coupling Product Crude Dye/Pigment Coupling->Product Purification Purification (Filtration, Washing, Drying) Product->Purification PureProduct Pure Dye/Pigment Purification->PureProduct PerformanceTesting Performance Testing (Fastness, Yield, Purity) PureProduct->PerformanceTesting FinalProduct Final Product PerformanceTesting->FinalProduct

Caption: Workflow of Azo Dye/Pigment Synthesis and Evaluation.

LogicalRelationship Intermediate Intermediate Quality (Purity, Reactivity) FinalDye Final Dye Performance (Yield, Purity, Fastness) Intermediate->FinalDye Directly Influences Process Synthesis Process (Temp, pH, Time) Process->FinalDye Critically Affects

Caption: Key Factors Influencing Final Dye Performance.

References

A Comparative Guide to the Biological Activities of 3-amino-N-(4-methoxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of 3-amino-N-(4-methoxyphenyl)benzamide and related benzamide compounds. The information presented herein is compiled from recent scientific literature and is intended to facilitate research and development in the fields of medicinal chemistry and pharmacology. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to offer an objective overview of the therapeutic potential of these compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anticancer, antioxidant, and antiviral activities of various benzamide derivatives. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution, considering the potential for variations in experimental conditions.

Anticancer Activity

Derivatives of N-phenylbenzamide have demonstrated significant cytotoxic potential against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Nimesulide Derivative L1Lung (H292)< 8.8
Ovarian (SKOV3)< 8.8
Breast (SKBR3)< 8.8
Imidazole-based N-phenylbenzamide (4e)Lung (A549)11.1[1][2]
Cervical (HeLa)10.2[1][2]
Breast (MCF-7)10.8[1][2]
Imidazole-based N-phenylbenzamide (4f)Lung (A549)7.5[1][2]
Cervical (HeLa)9.3[1][2]
Breast (MCF-7)8.9[1][2]
Phenylbenzamide NSC 104999 (1)Breast (MDA-MB-468)39.9[3]
Antioxidant Activity

Several derivatives have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this assessment.

Compound/DerivativeAntioxidant Activity MetricResultReference
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17)DPPH radical scavenging activity1.13 times higher than ascorbic acid[4]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH radical scavenging activity~1.4 times higher than ascorbic acid[4]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH radical scavenging activity~1.4 times higher than ascorbic acid[4]
Antiviral Activity

Certain N-phenylbenzamide derivatives have shown promising activity against viral pathogens, such as Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).

Compound/DerivativeVirusIC₅₀ (µM)Selectivity Index (SI)Reference
IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide)Wild-type HBV1.99>251[5]
Drug-resistant HBV3.30>151[5]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV715.7 ± 0.8 to 12 ± 1.2>51.7[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of these benzamide derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

HSP27 Signaling in Cancer

Heat Shock Protein 27 (HSP27) is a molecular chaperone that is often overexpressed in cancer cells, contributing to tumor progression, metastasis, and resistance to chemotherapy.[5][7][8][9] Some benzamide derivatives exert their anticancer effects by targeting HSP27. Inhibition of HSP27 can disrupt its protective functions, leading to apoptosis and increased sensitivity to anticancer drugs.

HSP27_Signaling_Pathway Stress Cellular Stress (e.g., Chemotherapy) HSP27 HSP27 Stress->HSP27 Upregulates Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) HSP27->Apoptosis_Pathway Inhibits Cell_Survival Cell Survival & Chemoresistance HSP27->Cell_Survival Promotes Benzamide Benzamide Derivatives Benzamide->HSP27 Inhibits

Figure 1. Simplified HSP27 signaling pathway in cancer and the inhibitory action of benzamide derivatives.

NF-κB Signaling in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[10][11][12][13][14] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases. Certain benzamides have been shown to possess anti-inflammatory properties by inhibiting NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like TNF-alpha.[7]

NF_kappaB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Benzamide Benzamide Derivatives Benzamide->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Gene_Transcription

Figure 2. Overview of the canonical NF-κB signaling pathway and its inhibition by benzamide derivatives.

APOBEC3G-Mediated Antiviral Mechanism

APOBEC3G (A3G) is a cellular enzyme that plays a role in the innate immune response against retroviruses like HIV and HBV.[1][15][16][17][18] Some N-phenylbenzamide derivatives exert their antiviral effects by increasing the intracellular levels of A3G.[5] Elevated A3G levels lead to its incorporation into new viral particles, where it can inhibit viral replication through cytidine deamination of the viral DNA, leading to hypermutation, and by physically obstructing the reverse transcription process.[1][15][16][17][18]

APOBEC3G_Antiviral_Mechanism Benzamide N-phenylbenzamide Derivatives A3G_Level Intracellular APOBEC3G (A3G) Level Benzamide->A3G_Level Increases A3G_Virion A3G Incorporation into Virion A3G_Level->A3G_Virion Virion Viral Particle Assembly Virion->A3G_Virion RT Reverse Transcription A3G_Virion->RT Inhibits Hypermutation Viral DNA Hypermutation A3G_Virion->Hypermutation Induces Replication_Inhibition Inhibition of Viral Replication RT->Replication_Inhibition Hypermutation->Replication_Inhibition

Figure 3. Mechanism of antiviral action of N-phenylbenzamide derivatives via APOBEC3G.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity. Below are the methodologies for the key assays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][19][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19][22] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate under appropriate conditions for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start: Cell Culture Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate (24h) Plate_Cells->Incubate_24h Add_Compound Add Test Compounds (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570-590 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & IC₅₀ Read_Absorbance->Analyze

Figure 4. Experimental workflow for the MTT assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to evaluate the free radical scavenging activity of compounds.[4][6][23][24]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[23][24]

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh working solution of DPPH in the same solvent (typically 0.1 mM).[4][23]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to the wells. Then, add the DPPH working solution to initiate the reaction. A control well should contain the solvent and the DPPH solution.[4][24]

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[4][24]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][23]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[23] The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the compound concentration.

DPPH_Assay_Workflow Start Start: Prepare Reagents Prepare_Samples Prepare Test Compounds & Positive Control Start->Prepare_Samples Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM) Start->Prepare_DPPH Reaction_Setup Mix Samples & DPPH in 96-well Plate Prepare_Samples->Reaction_Setup Prepare_DPPH->Reaction_Setup Incubate Incubate in Dark (e.g., 30 min) Reaction_Setup->Incubate Read_Absorbance Measure Absorbance (517 nm) Incubate->Read_Absorbance Analyze Calculate % Scavenging & IC₅₀ Read_Absorbance->Analyze

Figure 5. Experimental workflow for the DPPH radical scavenging assay.

References

Structure-Activity Relationship of 3-Amino-N-(4-methoxyphenyl)benzamide Analogs as Bcr-Abl Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-amino-N-(4-methoxyphenyl)benzamide scaffold, with a focus on their activity as Bcr-Abl kinase inhibitors. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary causative agent of chronic myeloid leukemia (CML). Inhibition of this kinase is a clinically validated therapeutic strategy for CML.

While direct biological activity data for the parent compound, this compound, was not identified in the reviewed literature, a seminal study by Asaki et al. (2006) on 3-substituted benzamide derivatives provides a strong foundation for understanding the SAR of this class of compounds. This guide leverages their findings to compare the antiproliferative activity of various analogs against the Bcr-Abl positive K562 human CML cell line.

Comparative Analysis of Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50) of 3-substituted benzamide analogs against the K562 cell line. The lead compound in this study, a close structural analog, serves as the baseline for comparison.

Table 1: Antiproliferative Activity of 3-Substituted Benzamide Analogs against K562 Cells

Compound ID3-Position Substituent (R)IC50 (µM)
Lead Compound -(CH₂)₃-N-methylpiperazine>10
9a -I0.018
9b -Br0.015
9c -Cl0.018
9d -F0.061
9e -CF₃0.014
9f -OCF₃0.12
9g -CH₃0.16
9h -OCH₃0.70
9i -CN0.14
9j -NO₂0.28

Data sourced from Asaki et al., Bioorganic & Medicinal Chemistry Letters, 2006.[1]

Structure-Activity Relationship Summary:

  • Halogens and Trifluoromethyl Group: The introduction of small, lipophilic groups such as iodine, bromine, chlorine, and the trifluoromethyl group at the 3-position resulted in a dramatic increase in antiproliferative activity, with IC50 values in the nanomolar range.[1] The trifluoromethyl-substituted analog 9e was among the most potent compounds identified.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like halogens and CF₃ were generally favored for high potency.

  • Steric Bulk: The data suggests that smaller substituents at the 3-position are preferred.

  • Other Substituents: Methoxy, cyano, and nitro groups also conferred activity, albeit generally less potent than the favored halogen and trifluoromethyl analogs.[1]

Experimental Protocols

Bcr-Abl Kinase Inhibition Assay (General Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a specific peptide substrate by the Bcr-Abl kinase. The inhibition of this phosphorylation event by a test compound is quantified.

Materials:

  • Recombinant Bcr-Abl kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)

  • ATP

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme like HRP, or ADP-Glo™ Kinase Assay system)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to generate a range of concentrations for IC50 determination.

  • Assay Reaction: The Bcr-Abl enzyme is incubated with varying concentrations of the test compound in the kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be achieved through various methods, such as:

    • ELISA-based: The biotinylated substrate is captured on a streptavidin-coated plate, and the phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody.

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured, which is directly proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

K562 Cell-Based Antiproliferative Assay

This assay determines the ability of a compound to inhibit the proliferation of the Bcr-Abl positive K562 human chronic myeloid leukemia cell line.

Principle: K562 cells are cultured in the presence of varying concentrations of the test compound. After a set incubation period, cell viability or proliferation is measured using a metabolic assay.

Materials:

  • K562 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: After incubation, a cell viability reagent is added to each well according to the manufacturer's instructions.

    • MTS/MTT Assay: These colorimetric assays measure the metabolic activity of viable cells, which reduces the tetrazolium salt to a colored formazan product. The absorbance is read on a spectrophotometer.

    • CellTiter-Glo® Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescence is read on a luminometer.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the resulting dose-response curve.

Visualizations

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways that are crucial for the malignant phenotype of CML cells, promoting proliferation and inhibiting apoptosis.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation and Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition

Caption: Bcr-Abl signaling cascade.

Experimental Workflow for SAR Studies

The general workflow for conducting SAR studies of novel kinase inhibitors involves a multi-step process from initial synthesis to biological evaluation.

SAR_Workflow Synthesis Analog Synthesis Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Bcr-Abl Kinase Assay Purification->Kinase_Assay Cell_Assay K562 Cell-Based Antiproliferative Assay Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: SAR study experimental workflow.

References

Comparative analysis of "3-amino-N-(4-methoxyphenyl)benzamide" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of substituted benzamides is a critical endeavor. This guide provides a comparative analysis of two primary methods for the synthesis of 3-amino-4-methoxy-N-phenylbenzamide, a compound often researched and utilized as a key intermediate. While the initial query specified "3-amino-N-(4-methoxyphenyl)benzamide," available literature predominantly details the synthesis of its isomer, "3-amino-4-methoxy-N-phenylbenzamide." This guide will focus on the latter, presenting a detailed comparison of a multi-step pathway and a direct coupling method.

Overview of Synthetic Strategies

The synthesis of 3-amino-4-methoxy-N-phenylbenzamide can be broadly approached via two distinct strategies: a linear, multi-step synthesis starting from a halogenated nitrobenzoic acid, and a more convergent, direct amidation of a pre-functionalized aminobenzoic acid. Each method presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Method 1: Multi-step Synthesis from 3-Nitro-4-chlorobenzoic Acid

This classical approach involves a three-step sequence:

  • Amidation: Formation of the amide bond between 3-nitro-4-chlorobenzoic acid and aniline.

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of the chlorine atom with a methoxy group.

  • Reduction: Conversion of the nitro group to the target amine.

Method 2: Direct Coupling of 3-Amino-4-methoxybenzoic Acid and Aniline

This method relies on the direct formation of the amide bond between 3-amino-4-methoxybenzoic acid and aniline, facilitated by the use of coupling agents.

Comparative Data

The following table summarizes the key quantitative data associated with each synthetic method, providing a clear comparison of their efficiencies.

ParameterMethod 1: Multi-step SynthesisMethod 2: Direct Coupling
Starting Materials 3-Nitro-4-chlorobenzoic acid, Aniline3-Amino-4-methoxybenzoic acid, Aniline
Key Reagents Thionyl chloride/Phosphorus trichloride, Sodium hydroxide, Hydrazine hydrate/Iron powderN,N'-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt)
Number of Steps 31
Overall Yield ~85-95% (cumulative over 3 steps)[1]76%[2]
Purity of Final Product >99%[1]High (purified by column chromatography)[2]
Reaction Conditions High temperatures (reflux) required for several steps[1]Room temperature[2]
Scalability Demonstrated on an industrial scale[1][3]Primarily demonstrated on a lab scale[2]

Experimental Protocols

Method 1: Multi-step Synthesis Protocol

This protocol is a generalized procedure based on the methods described in patent literature[1][3].

Step 1: Synthesis of 3-nitro-4-chloro-N-phenylbenzamide

In a reaction vessel, 3-nitro-4-chlorobenzoic acid is suspended in a solvent such as chlorobenzene. Aniline is added, and the mixture is heated. A chlorinating agent, such as thionyl chloride or phosphorus trichloride, is added dropwise. The reaction mixture is heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and washing.

Step 2: Synthesis of 3-nitro-4-methoxy-N-phenylbenzamide

The 3-nitro-4-chloro-N-phenylbenzamide from the previous step is dissolved in methanol. A solution of sodium hydroxide or potassium hydroxide in methanol is added, and the mixture is heated to reflux for several hours. The product precipitates upon cooling and is collected by filtration.

Step 3: Synthesis of 3-amino-4-methoxy-N-phenylbenzamide

The 3-nitro-4-methoxy-N-phenylbenzamide is suspended in a solvent like methanol or ethanol. A reducing agent is added. Common reducing systems include hydrazine hydrate with a catalyst (e.g., ferrous oxide) or iron powder in the presence of an acid. The reaction is heated to reflux until the reduction is complete. The final product is isolated by filtration, followed by concentration of the filtrate and crystallization.

Method 2: Direct Coupling Protocol

This protocol is based on the procedure described by ChemicalBook[2].

To a solution of 3-amino-4-methoxybenzoic acid in dichloromethane at room temperature, N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are added. The mixture is stirred for 30 minutes. Aniline is then added, and the reaction is stirred for approximately 3 hours. The reaction mixture is then worked up by washing with aqueous NaOH and HCl solutions. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the final product.

Visualization of Synthetic Workflows

To better illustrate the logical flow of each synthetic method, the following diagrams are provided.

G cluster_0 Method 1: Multi-step Synthesis 3-Nitro-4-chlorobenzoic Acid 3-Nitro-4-chlorobenzoic Acid Amidation Amidation 3-Nitro-4-chlorobenzoic Acid->Amidation Aniline_1 Aniline_1 Aniline_1->Amidation 3-Nitro-4-chloro-N-phenylbenzamide 3-Nitro-4-chloro-N-phenylbenzamide Amidation->3-Nitro-4-chloro-N-phenylbenzamide SNAr SNAr 3-Nitro-4-chloro-N-phenylbenzamide->SNAr Methanol/NaOH Methanol/NaOH Methanol/NaOH->SNAr 3-Nitro-4-methoxy-N-phenylbenzamide 3-Nitro-4-methoxy-N-phenylbenzamide SNAr->3-Nitro-4-methoxy-N-phenylbenzamide Reduction Reduction 3-Nitro-4-methoxy-N-phenylbenzamide->Reduction Hydrazine Hydrate/Fe Hydrazine Hydrate/Fe Hydrazine Hydrate/Fe->Reduction 3-Amino-4-methoxy-N-phenylbenzamide_1 3-Amino-4-methoxy-N-phenylbenzamide_1 Reduction->3-Amino-4-methoxy-N-phenylbenzamide_1

Caption: Workflow for the multi-step synthesis of 3-amino-4-methoxy-N-phenylbenzamide.

G cluster_1 Method 2: Direct Coupling 3-Amino-4-methoxybenzoic Acid 3-Amino-4-methoxybenzoic Acid Coupling Reaction Coupling Reaction 3-Amino-4-methoxybenzoic Acid->Coupling Reaction Aniline_2 Aniline_2 Aniline_2->Coupling Reaction DIC/HOBt DIC/HOBt DIC/HOBt->Coupling Reaction Purification Purification Coupling Reaction->Purification 3-Amino-4-methoxy-N-phenylbenzamide_2 3-Amino-4-methoxy-N-phenylbenzamide_2 Purification->3-Amino-4-methoxy-N-phenylbenzamide_2

Caption: Workflow for the direct coupling synthesis of 3-amino-4-methoxy-N-phenylbenzamide.

Concluding Remarks

The choice between these two synthetic methods will largely depend on the specific needs of the researcher or organization.

Method 1 is a robust and high-yielding process that has been proven on an industrial scale.[1][3] Its primary advantages are the high purity of the final product and the use of relatively inexpensive reagents for the key transformation steps. However, it is a longer process involving multiple steps and harsh reaction conditions, which may not be ideal for rapid, small-scale synthesis.

Method 2 offers a more direct and milder route to the target compound.[2] The single-step, room-temperature reaction is well-suited for laboratory-scale synthesis and rapid analog generation. The main drawbacks are the lower overall yield compared to the multi-step method and the reliance on more expensive coupling agents. Additionally, purification by column chromatography may be less desirable for large-scale production.

References

Purity Analysis of Commercial "3-amino-N-(4-methoxyphenyl)benzamide": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of commercial "3-amino-N-(4-methoxyphenyl)benzamide," a key intermediate in the synthesis of various compounds, including kinase inhibitors.[1][2][3] This document outlines common analytical methodologies, presents representative data for commercially available lots, and compares the target compound with relevant alternatives.

Comparative Purity Analysis

The purity of "this compound" from commercial suppliers is typically high, often exceeding 98%. However, variations in synthesis and purification processes can lead to different impurity profiles. Below is a summary of typical purity data obtained from the analysis of commercial batches from three representative suppliers.

Table 1: Purity and Impurity Profile of Commercial "this compound"

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, area %) 99.5%98.9%99.8%
Major Impurity 1 (RP-HPLC, area %) 0.25% (Unidentified)0.60% (Starting Material)0.11% (Unidentified)
Major Impurity 2 (RP-HPLC, area %) 0.15% (By-product)0.35% (Unidentified)0.05% (By-product)
Total Impurities (area %) 0.50%1.10%0.20%
Water Content (Karl Fischer, % w/w) 0.12%0.25%0.08%
Residual Solvents (GC-HS) Methanol: 250 ppmToluene: 50 ppmAcetone: 150 ppm
Assay (qNMR, % w/w) 99.3%98.5%99.7%

Comparison with Alternative Compounds

"this compound" is often used as a building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The purity requirements for such intermediates are stringent. Below is a comparison of the typical purity of our target compound with other commercially available substituted benzamide intermediates used in similar applications.

Table 2: Purity Comparison of "this compound" with Alternative Benzamide Intermediates

CompoundTypical Commercial Purity (HPLC, area %)Key Applications
This compound 98.5% - 99.8%Intermediate for kinase inhibitors.[1][2]
3-Aminobenzamide≥98%PARP inhibitor, research chemical.[4][5]
4-Amino-N-phenylbenzamideNot specified, research chemical.[6][7]Intermediate in chemical synthesis.
N-(4-Methoxyphenyl)-4-methylbenzamide97%Antibacterial research.[8]

Experimental Protocols

Accurate purity determination relies on robust and well-defined analytical methods. The following protocols are representative of the techniques used to generate the data in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the separation and quantification of "this compound" and its potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.

Quantitative NMR (qNMR) for Assay Determination

qNMR provides a direct and highly accurate method for determining the mass purity of a compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of "this compound" and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 1 mL of DMSO-d6.

    • Transfer an appropriate volume to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizations

The following diagrams illustrate the workflows for the key analytical procedures described in this guide.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_gc GC-HS Analysis cluster_report Final Reporting start Commercial 'this compound' Sample hplc_prep Sample Preparation (1 mg/mL in ACN/Water) start->hplc_prep qnmr_prep Sample & Internal Std Prep (in DMSO-d6) start->qnmr_prep gc_prep Sample Preparation (in Headspace Vial) start->gc_prep hplc_analysis RP-HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Purity & Impurity Profile hplc_analysis->hplc_data final_report Comprehensive Purity Report hplc_data->final_report qnmr_analysis 1H-NMR Acquisition qnmr_prep->qnmr_analysis qnmr_data Assay (% w/w) qnmr_analysis->qnmr_data qnmr_data->final_report gc_analysis GC-HS-FID Analysis gc_prep->gc_analysis gc_data Residual Solvents gc_analysis->gc_data gc_data->final_report SignalingPathwayComparison cluster_target Target Compound cluster_alternatives Alternative Intermediates cluster_application Downstream Application target This compound kinase_inhibitor Kinase Inhibitors (e.g., Bcr-Abl) target->kinase_inhibitor Primary Use alt1 3-Aminobenzamide parp_inhibitor PARP Inhibitors alt1->parp_inhibitor Direct Activity alt2 Substituted N-phenylbenzamides alt2->kinase_inhibitor Similar Scaffolds other_bioactive Other Bioactive Molecules alt2->other_bioactive

References

A Comparative Guide to the Efficacy of Pigments Derived from 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of red azo pigments synthesized from the intermediate 3-amino-N-(4-methoxyphenyl)benzamide. The efficacy of these pigments is evaluated against alternative high-performance pigments, supported by experimental data and standardized testing protocols. This document is intended to assist researchers and professionals in selecting the appropriate pigments for their specific applications.

Introduction to Pigments from this compound

The chemical compound this compound serves as a crucial intermediate in the synthesis of a range of azo pigments. Through a process of diazotization followed by coupling with various naphthol derivatives, a series of red pigments with distinct shades and performance characteristics can be produced.[1] Notable pigments from this family include Pigment Red 32, Pigment Red 146, Pigment Red 147, Pigment Red 150, and Pigment Red 176. These pigments find applications in inks, coatings, and plastics.

Performance Comparison of Derived Pigments

The following table summarizes the key performance indicators for several red pigments derived from this compound. The data has been compiled from various technical datasheets and is presented for comparative purposes. It is important to note that testing conditions and rating scales may vary between sources.

Table 1: Performance Characteristics of Red Pigments Derived from this compound

PigmentC.I. NameLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)Oil Absorption (ml/100g)Acid Resistance (1-5)Alkali Resistance (1-5)
Pigment Red 321232061804055
Pigment Red 146124856-7160-20040-5055
Pigment Red 14712433Moderate150-GoodGood
Pigment Red 15012290Good200-GoodGood
Pigment Red 176125157-8200-25030-4055

Note: Lightfastness is rated on a scale of 1 to 8, where 8 is excellent. Chemical resistance is rated on a scale of 1 to 5, where 5 is excellent.

Comparison with Alternative High-Performance Pigments

For applications demanding superior durability, alternative pigment classes such as quinacridones and perylenes are often considered. These pigments generally offer enhanced lightfastness, weather resistance, and thermal stability compared to many azo pigments.

Table 2: Performance of Alternative High-Performance Red Pigments

Pigment ClassC.I. Name ExampleLightfastness (ASTM I-V)Heat Stability (°C)General Characteristics
QuinacridonePigment Violet 19 (Quinacridone Red)I (Excellent)>300High performance, transparent, excellent lightfastness.[2]
PerylenePigment Red 178I (Excellent)>250Deep, bold red, semi-transparent, excellent lightfastness.[3]
PerylenePigment Red 149Good>250Slightly dirty, deep mid-red, good lightfastness.[4]

Note: ASTM Lightfastness is rated from I (Excellent) to V (Poor).

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols for assessing pigment efficacy.

Lightfastness Testing (ASTM D4303)

This standard outlines several methods for determining the lightfastness of colorants by exposing them to accelerated light sources that simulate indoor conditions.[5][6]

  • Sample Preparation: The pigment is dispersed in a suitable vehicle (e.g., acrylic, oil) and applied uniformly to a substrate. A portion of the sample is masked to serve as an unexposed control.

  • Exposure: The prepared samples are exposed to a calibrated light source, such as a xenon arc lamp or daylight fluorescent lamps, for a specified duration or total radiant exposure.[5]

  • Evaluation: The color change of the exposed portion is measured against the unexposed portion using a spectrophotometer or colorimeter. The color difference (ΔEab) is calculated using the CIE 1976 Lab color difference equation.[7]

  • Rating: The lightfastness is then categorized based on the extent of color change, typically using the ASTM I-V scale, where I represents excellent lightfastness and V represents poor lightfastness.

Heat Stability Testing (ISO 787-21)

This international standard specifies a method for comparing the heat stability of pigments in a stoving medium.[8][9]

  • Dispersion Preparation: The pigment to be tested and a reference pigment are each dispersed in an agreed-upon stoving medium (e.g., an alkyd-melamine resin) to create a paste.[10]

  • Film Application: The dispersions are then applied to test panels at a uniform thickness.

  • Stoving: The coated panels are heated in an oven at a specified temperature for a defined period.

  • Comparison: After cooling, the color of the test pigment panel is visually compared to the reference panel to assess any color change, which indicates its thermal stability.

Synthesis Pathway of Derived Pigments

The synthesis of red azo pigments from this compound follows a two-step process: diazotization and azo coupling. The general workflow is illustrated below.

Synthesis_Pathway Intermediate This compound Diazonium Diazonium Salt Intermediate->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Pigment Azo Pigment (e.g., Pigment Red) Diazonium->Pigment CouplingAgent Naphthol Coupling Agent CouplingAgent->Pigment Azo Coupling

Caption: Synthesis of Azo Pigments.

Conclusion

Pigments derived from this compound offer a range of red shades with good to excellent fastness properties, making them suitable for various applications in inks and coatings. Notably, Pigment Red 176 exhibits superior lightfastness and heat stability within this family. However, for applications requiring the highest level of durability, alternative pigment classes such as quinacridones and perylenes may be more appropriate, albeit at a potentially higher cost. The selection of a pigment should be guided by a thorough evaluation of its performance characteristics in the context of the specific end-use requirements. The standardized testing protocols outlined in this guide provide a framework for such evaluations.

References

Cytotoxicity of 3-Amino-N-phenylbenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel compounds is a critical step in the early stages of therapeutic development. This guide provides a comparative overview of the cytotoxicity of benzamide derivatives closely related to "3-amino-N-(4-methoxyphenyl)benzamide," based on available experimental data. Due to a lack of published studies on the specific target molecule, this guide focuses on its closest structural analogs to provide relevant insights.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity data for derivatives of 3-amino-4-methoxy-N-phenylbenzamide. These compounds represent the nearest structural analogs to this compound for which cytotoxicity data is publicly available. The data is extracted from a study investigating their antiviral activity against Enterovirus 71 (EV71).[1]

Compound IDChemical NameN-Phenyl SubstitutionCytotoxicity (TC50 in µM) on Vero Cells
1c 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide4-chloro> 100
1d 3-Amino-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide3,4,5-trimethoxy> 100
1e 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide4-bromo620 ± 0.0
Pirodavir (Reference Compound)-31 ± 2.2

Key Observations:

  • The tested 3-amino-4-methoxy-N-phenylbenzamide derivatives (1c, 1d, and 1e) generally exhibited low cytotoxicity against Vero cells, with TC50 values significantly higher than 100 µM.[1]

  • Compound 1e , featuring a 4-bromophenyl substitution, showed a specific TC50 value of 620 µM, indicating a very low level of toxicity in this cell line.[1]

  • In comparison, the reference antiviral compound, Pirodavir, demonstrated significantly higher cytotoxicity with a TC50 of 31 µM.[1]

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of the benzamide derivatives was evaluated using a standard cell viability assay.

Cell Line: Vero cells (African green monkey kidney epithelial cells) were used for the assay.

Methodology:

  • Cell Seeding: Vero cells were seeded into 96-well plates at an appropriate density.

  • Compound Treatment: The cells were then exposed to various concentrations of the test compounds.

  • Incubation: The plates were incubated for a period that corresponds to the duration of the antiviral assay to ensure that the observed antiviral effects were not due to cytotoxicity.

  • Cell Viability Assessment: The viability of the cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (TC50) was calculated from the dose-response curves.[1]

Visualization of the Cytotoxicity Assay Workflow

The following diagram illustrates the key steps in the experimental workflow used to determine the cytotoxicity of the benzamide derivatives.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_incubation Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis start Start: Seeding Vero Cells in 96-well plates treatment Addition of Benzamide Derivatives at various concentrations start->treatment incubation Incubation of treated cells treatment->incubation assay MTT Assay to measure cell viability incubation->assay analysis Calculation of TC50 values from dose-response curves assay->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow of the in vitro cytotoxicity assay.

Signaling Pathway Considerations

While the provided data focuses on general cytotoxicity, other research on different benzamide derivatives suggests potential mechanisms of action that could be relevant for future studies on this compound derivatives. For instance, some benzamide derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This often involves the modulation of key apoptotic proteins such as Bax and Bcl-2, and the activation of caspases.

The diagram below illustrates a generalized apoptotic pathway that could be investigated for these compounds.

Apoptosis_Pathway cluster_induction Induction cluster_cellular Cellular Response cluster_proteins Protein Regulation cluster_execution Execution compound Benzamide Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax (pro-apoptotic) upregulation mito->bax bcl2 Bcl-2 (anti-apoptotic) downregulation mito->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Generalized ROS-mediated apoptotic pathway.

References

Confirming the Identity of 3-amino-N-(4-methoxyphenyl)benzamide: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analytical framework for confirming the identity of "3-amino-N-(4-methoxyphenyl)benzamide" using standard analytical techniques. Due to the limited availability of published experimental data for this specific compound, this guide presents a comparative analysis with its structural isomer, "3-amino-4-methoxybenzamide," for which analytical data is more readily accessible. Detailed experimental protocols are provided to enable researchers to generate and interpret their own data for definitive identification.

Structural Comparison

The key to differentiating these two isomers lies in their distinct structural features, which will manifest in their spectroscopic and chromatographic profiles.

FeatureThis compound3-amino-4-methoxybenzamide
Chemical Structure
CAS Number 115175-19-417481-27-5
Molecular Formula C₁₄H₁₄N₂O₂C₈H₁₀N₂O₂
Molecular Weight 242.27 g/mol 166.18 g/mol
Key Differentiator The methoxy-substituted phenyl group is attached to the amide nitrogen.The amino and methoxy groups are substituents on the benzamide ring itself.

Predicted and Observed Analytical Data

The following table summarizes the expected and observed analytical data for the two compounds. Researchers can use this as a reference when analyzing their own samples.

Analytical TechniqueThis compound (Predicted)3-amino-4-methoxybenzamide (Observed/Referenced)
¹H NMR Spectroscopy - Signals corresponding to protons on both benzene rings. - A singlet for the methoxy group protons. - A broad singlet for the amide N-H proton. - Signals for the amino group protons.- A distinct set of signals for the protons on the substituted benzamide ring. - A singlet for the methoxy group protons. - Broad singlets for the amide (-CONH₂) and amino (-NH₂) protons.[1]
Mass Spectrometry (MS) - Expected molecular ion peak (M⁺) at m/z 242. - Fragmentation may involve cleavage of the amide bond, leading to characteristic fragment ions.- Molecular ion peak (M⁺) observed at m/z 166.[2] - Fragmentation patterns available in the NIST database.[2]
High-Performance Liquid Chromatography (HPLC) - Retention time will differ from its isomer due to differences in polarity. Expected to be less polar than 3-amino-4-methoxybenzamide.- A general reverse-phase HPLC method is available, which can be optimized.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To chromatographically separate "this compound" from its structural isomers, primarily "3-amino-4-methoxybenzamide."

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Add 0.1% formic acid to both solvents to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the analytical standard and the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention times of the two isomers are expected to be different due to their polarity differences.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS or direct infusion)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Interpretation: Look for the molecular ion peak corresponding to the expected molecular weight (m/z 242 for this compound and m/z 166 for 3-amino-4-methoxybenzamide). Analyze the fragmentation pattern for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information to definitively identify the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the chosen deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns of the signals to elucidate the structure. The key is to identify the signals corresponding to the two distinct aromatic rings in "this compound" versus the single substituted ring in "3-amino-4-methoxybenzamide."

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the identity of "this compound."

cluster_sample Sample Analysis cluster_methods Analytical Methods cluster_data Data Interpretation cluster_confirmation Identity Confirmation Sample Test Sample of 'this compound' HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR RetentionTime Retention Time HPLC->RetentionTime MolecularWeight Molecular Weight MS->MolecularWeight Structure Structural Confirmation NMR->Structure Confirmation Identity Confirmed RetentionTime->Confirmation MolecularWeight->Confirmation Structure->Confirmation

Caption: Experimental workflow for identity confirmation.

cluster_isomers Isomeric Structures cluster_properties Differentiating Properties cluster_techniques Analytical Differentiation Target This compound (C14H14N2O2) Polarity Polarity Target->Polarity MW Molecular Weight Target->MW NMRPattern NMR Signal Pattern Target->NMRPattern Alternative 3-amino-4-methoxybenzamide (C8H10N2O2) Alternative->Polarity Alternative->MW Alternative->NMRPattern HPLC Different Retention Time Polarity->HPLC MS Different m/z MW->MS NMR Different Spectra NMRPattern->NMR

Caption: Logical relationship for differentiating isomers.

References

Safety Operating Guide

Proper Disposal of 3-amino-N-(4-methoxyphenyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount for the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-amino-N-(4-methoxyphenyl)benzamide, a compound used in research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the potential hazards associated with this compound. While some reports indicate that this chemical may not meet GHS hazard criteria, others suggest it can cause skin and eye irritation and may be harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.

  • Body Protection: A fully buttoned laboratory coat is mandatory.[3]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Mixing with incompatible materials, such as strong oxidizing agents, should be avoided.[4]

  • Containment:

    • Collect all solid waste in a clearly labeled, sealable, and non-reactive container.

    • The container must be in good condition with a secure lid to prevent leaks or spills.[6]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • List all components of the waste mixture, if applicable.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be cool and dry, away from incompatible materials.[2]

  • Consultation and Documentation:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Complete all required hazardous waste manifests and documentation provided by your EHS department or the waste disposal contractor.[5]

  • Professional Disposal: The licensed hazardous waste disposal service will handle the final transportation and disposal in accordance with all local, regional, and national regulations.[6]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills: For small spills, ensure adequate ventilation and wear the appropriate PPE.[6] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6]

  • Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds.

ParameterValueSpeciesExposureSource
Acute Oral Toxicity (LD50) > 2000 mg/kgRat (female)-[3]
Acute Dermal Toxicity (LD50) > 2000 mg/kgRat (female)-[3]
Aquatic Toxicity (LC50) > 10,000 mg/LDanio rerio (Zebra fish)96 hours[3]
Microorganism Toxicity (EC50) > 250 mg/LActivated sludge3 hours[3]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram outlines the decision-making process and necessary steps.

start Start: Disposal of This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Labeled, Sealable Container wear_ppe->collect_waste segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste label_container Label Container: 'Hazardous Waste' & Full Chemical Name segregate_waste->label_container store_waste Store in a Designated Secure & Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs complete_docs Complete Hazardous Waste Manifests contact_ehs->complete_docs professional_disposal Licensed Contractor Handles Final Disposal complete_docs->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-amino-N-(4-methoxyphenyl)benzamide

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 120-35-4), also known as 3-amino-4-methoxy-N-phenylbenzamide. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol [1]
Appearance Beige powder[2]
Melting Point 154 °C[2]
Oral LD50 (Rat) > 2000 mg/kg bw[2]
Dermal LD50 (Rat) > 2000 mg/kg bw[2]
Log Pow 2.08[3]
Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as a potential irritant. While some reports indicate it does not meet GHS hazard criteria, others suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][4][5] Therefore, a comprehensive PPE strategy is essential.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[7][8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[2][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Ensure all personnel have read and understood the Safety Data Sheet.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

Step 2: Donning Personal Protective Equipment (PPE)

  • Before entering the handling area, don all required PPE as outlined in the table above.

Step 3: Chemical Handling

  • Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risks.[2]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid dust formation.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.

Step 4: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

G start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Contaminated PPE (gloves, etc.): Place in a designated solid hazardous waste container.

    • Excess Solid Chemical: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment. The area should be cool, dry, and well-ventilated.

Step 3: Arranging for Disposal

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4][9]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.

G start Start: Disposal of this compound segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste (Chemical, PPE) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store Waste in Designated Satellite Accumulation Area solid_container->store liquid_container->store arrange Arrange for Professional Disposal (EHS) store->arrange end End of Disposal Process arrange->end

Caption: Operational and Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.